3-Epi-Isocucurbitacin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89647-62-1 |
|---|---|
Molecular Formula |
C32H46O8 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(E,6R)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26+,29+,30-,31+,32+/m1/s1 |
InChI Key |
WTBZNVRBNJWSPF-KWPSBSMYSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@@H](C4(C)C)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Epi-Isocucurbitacin B: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epi-Isocucurbitacin B is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family. These compounds are known for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, its putative biological activities with a focus on key signaling pathways, and detailed experimental protocols relevant to its study. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon data from its close structural analogs, Isocucurbitacin B and Cucurbitacin B, to provide a robust framework for researchers.
Chemical Structure and Identification
This compound is a highly oxygenated tetracyclic triterpenoid with a characteristic cucurbitane skeleton. Its systematic name and other key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | [(E)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
| Molecular Formula | C₃₂H₄₆O₈ |
| Molecular Weight | 558.7 g/mol |
| SMILES String | CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |
| InChI Key | WTBZNVRBNJWSPF-KWPSBSMYSA-N |
| CAS Number | 89647-62-1 |
| Synonyms | 3-epi-Isocucurbitacin, NSC 359240 |
Spectroscopic Data (Analog-Based)
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for Cucurbitacin B [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-23 | 7.04 | d | 15.6 |
| H-24 | 6.46 | d | 15.6 |
| H-6 | 5.77 | d | 5.3 |
| H-16 | 4.47–4.37 | m | |
| H-2 | 4.33 | dd | 14.7, 7.4 |
| H-20 | 4.26 | s | |
| H-3 | 3.61 | d | 3.8 |
| H-8 | 3.23 | d | 14.5 |
| H-12 | 2.72 | d | 12.8 |
| H-1 | 2.66 | d | 14.6 |
| H-10 | 2.48 | d | 7.0 |
| H-7 | 2.39 | dd | 19.4, 7.9 |
| H-4 | 2.29 | ddd | 12.3, 5.7, 3.3 |
| Acetyl | 2.07–1.92 | m | |
| H-15 | 1.85 | t | 10.2 |
| Me-26 | 1.55 | s | |
| Me-27 | 1.53 | s | |
| Me-21 | 1.45–1.39 | m | |
| Me-30 | 1.34 | s | |
| Me-29 | 1.32 | s | |
| Me-19 | 1.26 | s | |
| Me-18 | 1.06 | s | |
| Me-28 | 0.96 | s |
Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of cucurbitacins typically involve the loss of water, acetic acid, and cleavage of the side chain.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, extensive research on its analogs, Isocucurbitacin B and Cucurbitacin B, strongly suggests its involvement in key cancer-related pathways.
Putative Anticancer Activity
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Cucurbitacins, including Cucurbitacin B, have been shown to be potent inhibitors of the JAK/STAT pathway.[2][3] They can inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-xL and subsequent induction of apoptosis.[3]
References
- 1. rsc.org [rsc.org]
- 2. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources and isolation of 3-Epi-Isocucurbitacin B.
An In-Depth Technical Guide to the Natural Sources and Isolation of 3-Epi-Isocucurbitacin B
Introduction
This compound is a member of the cucurbitacin family, a class of highly oxygenated tetracyclic triterpenoid compounds.[1] These natural products are renowned for their structural diversity and significant biological activities. Cucurbitacins are primarily found in the plant kingdom, most notably in the family Cucurbitaceae, where they serve as a defense mechanism against herbivores.[2] this compound, a specific stereoisomer, has demonstrated significant cytotoxic effects against various human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colon cancer), making it a compound of interest for researchers in oncology and drug development.[3][4] This guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and a summary of its known biological context.
Natural Sources
This compound has been identified in several plant species. The primary family known for producing cucurbitacins is Cucurbitaceae, but they are also found in other families.[2][5] The documented sources for this compound are detailed below.
| Family | Genus & Species | Common Name | Plant Part | Reference |
| Cucurbitaceae | Trichosanthes kirilowii | Chinese Snake Gourd | Not Specified | [3][4] |
| Polemoniaceae | Ipomopsis aggregata | Scarlet Gilia | Not Specified | [6] |
While direct isolation is confirmed from the sources above, researchers may also find it productive to investigate other plants known to produce related cucurbitacins, such as those from the genera Cucumis, Cucurbita, Bryonia, and Ecballium.[5][7]
Isolation and Purification: Experimental Protocols
The isolation of this compound from its natural sources follows a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating cucurbitacins from plant materials.[7][8][9]
Preparation of Plant Material and Extraction
-
Objective: To extract a crude mixture of compounds, including this compound, from the dried plant material.
-
Protocol:
-
Air-dry the collected plant material (e.g., fruits, stems) to a constant weight and grind it into a fine powder to maximize the surface area for extraction.
-
Macerate the powdered material in methanol (MeOH) at a 1:10 solid-to-solvent ratio (w/v) at room temperature. For example, use 3 x 2 L of MeOH for 480 g of milled fruits.[8]
-
Agitate the mixture continuously for 48-72 hours.[9]
-
Filter the mixture to separate the plant debris from the methanol extract. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
-
Solvent-Solvent Partitioning
-
Objective: To separate compounds based on their polarity and remove non-polar constituents like fats and chlorophylls.
-
Protocol:
-
Suspend the crude methanol extract in a mixture of 80% aqueous methanol (MeOH/H₂O, 80:20 v/v).[8]
-
Perform liquid-liquid partitioning by sequentially extracting the suspension with solvents of increasing polarity. First, partition against an equal volume of hexane to remove non-polar compounds. Repeat this step three times.
-
Combine the hexane fractions and set them aside. The target compound will remain in the aqueous methanol layer.
-
Next, partition the aqueous methanol layer against an equal volume of chloroform (CHCl₃) to extract compounds of intermediate polarity, including cucurbitacins.[8] Repeat this step three times.
-
Combine the chloroform fractions and concentrate under reduced pressure to yield a chloroform-soluble extract enriched with cucurbitacins.
-
Chromatographic Purification
-
Objective: To isolate and purify this compound from the enriched extract through successive chromatographic techniques.
-
Protocol:
-
Step 3a: Flash or Vacuum Liquid Chromatography (VLC)
-
Pre-adsorb the chloroform extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column for flash chromatography or VLC.
-
Elute the column with a stepwise gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding acetone and then methanol.[7]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualize under UV light or by staining with an appropriate reagent (e.g., ceric sulfate).
-
Pool fractions containing the compound of interest based on their TLC profiles.
-
-
Step 3b: Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the enriched fractions from the previous step using a semi-preparative Reversed-Phase (RP-18) HPLC column.[8]
-
Use an isocratic or gradient mobile phase, such as methanol-water (e.g., 60:40 v/v), to achieve fine separation.[8]
-
Monitor the elution profile with a UV detector (typically at ~210-230 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
-
Structure Elucidation
-
Objective: To confirm the identity and purity of the isolated compound.
-
Protocol:
-
Use spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (LC-MS) to confirm the structure of the isolated compound as this compound.
-
Assess purity using analytical HPLC, which should show a single, sharp peak. Purity levels of ≥98% are typically required for biological assays.[10]
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While specific signaling pathway studies for this compound are not extensively detailed in the literature, the broader cucurbitacin class is known to exert its cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. Isocucurbitacin B, a closely related analogue, has been shown to inhibit glioma growth through the PI3K/AKT and MAPK pathways.[11] Furthermore, other cucurbitacins are recognized as potent inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK/STAT3 signaling, which is often dysregulated in cancer.[1][8]
The diagram below represents a generalized signaling pathway commonly inhibited by cucurbitacins.
Caption: Generalized JAK/STAT signaling pathway inhibited by cucurbitacins.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 89647-62-1 [amp.chemicalbook.com]
- 5. plantarchives.org [plantarchives.org]
- 6. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorlab.com [biorlab.com]
- 11. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of cucurbitane triterpenoids, a class of secondary metabolites known for their bitterness and significant pharmacological potential, including anti-cancer and anti-inflammatory properties. This document details the enzymatic steps, regulatory mechanisms, and key experimental protocols used to elucidate this complex pathway, with a focus on quantitative data and visual representations to facilitate understanding and further research.
Introduction to Cucurbitane Triterpenoids
Cucurbitane-type triterpenoids are a diverse group of highly oxidized tetracyclic compounds predominantly found in the Cucurbitaceae family, which includes cucumber, melon, and watermelon. Their biosynthesis originates from the mevalonate (MVA) pathway, leading to the formation of a common precursor, 2,3-oxidosqualene. A series of cyclization and modification reactions, catalyzed by specific enzymes, then generate the vast array of cucurbitacin structures observed in nature. Understanding this pathway is crucial for the metabolic engineering of these compounds for agricultural and pharmaceutical applications.
The Core Biosynthetic Pathway
The biosynthesis of cucurbitane triterpenoids can be divided into three main stages: the formation of the triterpene backbone, the cyclization to the characteristic cucurbitane skeleton, and the subsequent modifications that lead to the diverse array of cucurbitacins.
Mevalonate (MVA) Pathway: The Precursor Supply
The journey begins in the cytoplasm with the MVA pathway, which synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce the 30-carbon precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear substrate for the first committed step in cucurbitane biosynthesis.
Formation of the Cucurbitane Skeleton
The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the context of cucurbitacins, this reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (CS) . This enzyme facilitates a chair-boat-chair cyclization cascade to produce the foundational cucurbitane skeleton in the form of cucurbitadienol .
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Tailoring Enzymes: Generating Diversity
Following the formation of cucurbitadienol, a suite of "tailoring" enzymes, primarily from the cytochrome P450 (CYP) and acyltransferase (ACT) families, introduce a variety of functional groups at different positions on the cucurbitane skeleton. These modifications, including hydroxylation, oxidation, and acetylation, are responsible for the vast structural diversity and varied biological activities of cucurbitacins. For instance, the biosynthesis of prominent cucurbitacins like cucurbitacin B, C, and E in different cucurbit species involves a conserved set of orthologous genes encoding these modifying enzymes.[1][2]
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Quantitative Data on Biosynthetic Enzymes and Metabolites
The efficiency and regulation of the cucurbitacin biosynthetic pathway are underpinned by the kinetic properties of its enzymes and the resulting accumulation of metabolites.
Enzyme Kinetics
Kinetic parameters for some of the key enzymes in cucurbitacin biosynthesis have been determined, providing insights into their substrate affinity and catalytic efficiency.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ACT3 | Citrullus lanatus (watermelon) | Cucurbitacin B | 11.75 ± 1.74 | 1.24 x 10-2 | 10.56 x 102 | [1] |
| Cucurbitacin D | 10.39 ± 1.27 | 0.98 x 10-2 | 9.43 x 102 | [1] | ||
| Cucurbitacin E | 21.37 ± 2.51 | 0.53 x 10-2 | 2.48 x 102 | [1] | ||
| Cucurbitacin I | 15.82 ± 1.93 | 0.87 x 10-2 | 5.50 x 102 | [1] | ||
| Cucurbitacin E-glucoside | 12.05 ± 1.58 | 2.15 x 10-2 | 17.84 x 102 | [1] |
Gene Expression Levels
The expression of cucurbitacin biosynthetic genes is tightly regulated, often in a tissue-specific manner. Transcriptomic analyses have provided quantitative insights into the expression levels of these genes in various cucurbit species.
| Gene | Organism | Tissue | Expression Level (FPKM/Relative Expression) | Condition | Reference |
| CsBi (OSC) | Cucumis sativus (cucumber) | Leaf | ~150 FPKM | Wild type | [1] |
| CsACT | Cucumis sativus (cucumber) | Leaf | ~100 FPKM | Wild type | [1] |
| CmBi (OSC) | Cucumis melo (melon) | Root | High relative expression | Bitter variety | [1] |
| ClBt (bHLH TF) | Citrullus lanatus (watermelon) | Fruit | High relative expression | Wild type | [1] |
| CpCUCbH1 (bHLH TF) | Cucurbita pepo (squash) | Hairy roots | ~8-fold increase | Overexpression | [3][4] |
| LaBi (OSC) | Luffa acutangula (luffa) | Fruit | Significantly upregulated | Bitter vs. non-bitter | [5] |
| LaACT | Luffa acutangula (luffa) | Fruit | Significantly upregulated | Bitter vs. non-bitter | [5] |
Metabolite Concentrations
The levels of cucurbitacins vary significantly between different species, tissues, and developmental stages.
| Metabolite | Organism | Tissue | Concentration (mg/g fresh weight) | Reference |
| Cucurbitacin E glycoside | Citrullus colocynthis | Leaf | 0.9 - 1.3 | [6] |
| Fruit | 0.21 - 3.2 | [6] | ||
| Cucurbitacin B | Citrullus colocynthis | Leaf | Low | [6] |
| Cucurbitacin E | Citrullus colocynthis | Leaf | Low | [6] |
| Cucurbitacin E | Cucurbita pepo hairy roots | - | ~2-fold increase in TIRs vs. plates | [4][7] |
Regulation of Cucurbitacin Biosynthesis
The biosynthesis of cucurbitacins is under strict genetic control, primarily orchestrated by basic helix-loop-helix (bHLH) transcription factors . These regulatory proteins bind to specific motifs in the promoter regions of the biosynthetic genes, thereby activating their transcription. In cucumber, for example, the transcription factors Bt (Bitter fruit) and Bl (Bitter leaf) control the tissue-specific accumulation of cucurbitacin C.[2] Similarly, orthologous bHLH transcription factors regulate cucurbitacin biosynthesis in melon and watermelon.[1][2] Abiotic and biotic stress factors, such as drought and pathogen attack, can also induce the expression of these regulatory and biosynthetic genes.[5]
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Experimental Protocols
The elucidation of the cucurbitacin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Functional Characterization of Biosynthetic Genes in Yeast
This protocol is essential for verifying the function of candidate genes in the cucurbitacin pathway.
dot
Methodology:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest (e.g., leaves, fruits) where the target gene is expected to be expressed. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: Amplify the full-length coding sequence of the candidate gene from the cDNA using gene-specific primers.
-
Cloning: Ligate the PCR product into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter (GAL1).
-
Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana P450 reductase to support the activity of plant CYPs).
-
Expression Induction: Grow the transformed yeast in a selective medium containing glucose. To induce gene expression, transfer the cells to a medium containing galactose.
-
Metabolite Extraction: After a period of induction, harvest the yeast cells and extract the metabolites using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the enzymatic reaction. Compare the mass spectrum and retention time with authentic standards if available.
In Vitro Enzyme Assays
These assays are crucial for determining the kinetic parameters of the biosynthetic enzymes.
Methodology for Acyltransferase (ACT) Assay:
-
Protein Expression and Purification: Express the ACT enzyme as a recombinant protein (e.g., with a His-tag) in E. coli and purify it using affinity chromatography.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate buffer, pH 7.5), the purified enzyme, the acetyl donor acetyl-CoA, and the cucurbitacin substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the product with an organic solvent like ethyl acetate.
-
Analysis: Analyze the product by HPLC or LC-MS to determine the rate of product formation.
-
Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Analysis of Cucurbitacins by HPLC-MS/MS
This is a powerful analytical technique for the identification and quantification of cucurbitacins in plant extracts.
Methodology:
-
Sample Preparation: Homogenize the plant tissue and extract the cucurbitacins with a suitable solvent (e.g., methanol or chloroform).[8] The extract may require further cleanup using solid-phase extraction (SPE).
-
Chromatographic Separation: Inject the extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.[9]
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) mode. For quantification, use the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Data Analysis: Identify the cucurbitacins based on their retention times and specific precursor-to-product ion transitions. Quantify the compounds by comparing their peak areas to those of a standard curve generated with authentic standards.
Characterization of bHLH Transcription Factor Function
Yeast one-hybrid (Y1H) assays and electrophoretic mobility shift assays (EMSA) are commonly used to investigate the interaction between bHLH transcription factors and the promoter regions of biosynthetic genes.
Yeast One-Hybrid (Y1H) Assay Methodology:
-
Bait Construction: Clone the promoter sequence of the target biosynthetic gene (the "bait") upstream of a reporter gene (e.g., HIS3 or LacZ) in a yeast integration vector.
-
Prey Construction: Construct a cDNA library from the plant tissue of interest in a "prey" vector that fuses the cDNAs to the GAL4 activation domain.
-
Yeast Transformation and Screening: Transform the bait construct into a yeast reporter strain. Subsequently, transform this strain with the prey library.
-
Selection: Plate the transformed yeast on a selective medium lacking histidine (if using the HIS3 reporter). Only yeast cells where the prey protein (the bHLH factor) binds to the bait promoter will activate the reporter gene and grow.
-
Identification: Isolate the prey plasmid from the positive yeast colonies and sequence the cDNA insert to identify the interacting transcription factor.
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Conclusion
The biosynthesis of cucurbitane triterpenoids is a complex and highly regulated metabolic pathway. This guide has provided a detailed overview of the core enzymatic reactions, the quantitative aspects of enzyme function and metabolite accumulation, and the key regulatory mechanisms. The experimental protocols outlined herein serve as a valuable resource for researchers seeking to further unravel the intricacies of this pathway and to harness its potential for the development of novel pharmaceuticals and improved crop varieties. Future research will likely focus on the characterization of the remaining unknown enzymes in the pathway, a deeper understanding of the regulatory networks, and the application of synthetic biology approaches for the sustainable production of high-value cucurbitacins.
References
- 1. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]
- 3. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]
- 4. Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stemed.site [stemed.site]
- 9. YEAST ONE-HYBRID ASSAYS: A HISTORICAL AND TECHNICAL PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Biological Activity and Cytotoxicity of 3-Epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epi-Isocucurbitacin B is a cucurbitane-type triterpenoid that has been identified as a potent cytotoxic agent. As a member of the cucurbitacin family, which is known for a wide range of biological activities including anti-inflammatory and anticancer effects, this compound represents a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activity and cytotoxicity of this compound, with a focus on its effects on cancer cells. Due to the limited specific research on this compound, this guide also incorporates data from its closely related isomers, Isocucurbitacin B and Cucurbitacin B, to provide a broader context for its potential mechanisms of action.
Cytotoxicity of this compound and Related Compounds
Initial studies have demonstrated that this compound exhibits significant cytotoxic activity against a range of human tumor cell lines. It has been identified as a principal cytotoxic constituent of Ipomopsis aggregata[1][2][3]. One report indicated its cytotoxicity against A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (central nervous system cancer), and HCT15 (colon cancer) cells[1]. However, specific IC50 values from this source are not publicly available.
To provide a quantitative perspective, the cytotoxic activities of the closely related Isocucurbitacin B and Cucurbitacin B are summarized in the tables below.
Table 1: Cytotoxicity of Isocucurbitacin B against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.93 - 9.73 | [4] |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [4] |
Table 2: Cytotoxicity of Cucurbitacin B against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-2 OS | Osteosarcoma | 20 - 100 | [2] |
| HT-29 | Colorectal Cancer | ~5 | [3] |
| SW620 | Colorectal Cancer | ~5 | [3] |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | [5] |
| A549 | Lung Cancer | Not specified |
Experimental Protocols
Detailed experimental protocols for determining the cytotoxicity of this compound are not extensively published. However, based on studies of related cucurbitacins, the following methodologies are standard.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
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Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and allow the plates to air dry.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
2. Hoechst 33258 Staining:
-
Principle: This fluorescent stain binds to the minor groove of DNA and is used to visualize nuclear morphology. Apoptotic cells exhibit condensed or fragmented chromatin, which appears as brightly stained nuclei under a fluorescence microscope.
-
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with paraformaldehyde.
-
Stain the cells with Hoechst 33258 solution.
-
Mount the coverslips on microscope slides.
-
Observe the nuclear morphology using a fluorescence microscope.
-
Cell Cycle Analysis
-
Principle: This flow cytometry-based method uses a fluorescent dye (e.g., Propidium Iodide) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound have not been fully elucidated. However, extensive research on Cucurbitacin B and Isocucurbitacin B provides strong indications of the likely mechanisms. These compounds are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell growth, differentiation, and survival. Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many cancers. Cucurbitacin B is a potent inhibitor of the JAK/STAT pathway[2]. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Bax and Bad[2].
Caption: Proposed inhibition of the JAK/STAT pathway by this compound.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is common in cancer. Cucurbitacin B has been shown to inhibit the activation of key components of the MAPK pathway, including JNK, ERK1/2, and p38[2]. Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of cucurbitacins.
Caption: Postulated inhibitory effects on the MAPK signaling cascade.
Cell Cycle Regulation
Cucurbitacins are known to induce cell cycle arrest, primarily at the G2/M phase. This is often associated with the modulation of cell cycle regulatory proteins. For instance, Cucurbitacin B has been observed to downregulate the expression of cyclin B1, a key regulator of the G2/M transition.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Conclusion and Future Directions
This compound is a natural product with demonstrated cytotoxic potential against various cancer cell lines. While specific data on this compound is limited, the well-documented biological activities of its close isomers, Isocucurbitacin B and Cucurbitacin B, suggest that its mechanism of action likely involves the inhibition of key oncogenic signaling pathways such as JAK/STAT and MAPK, leading to cell cycle arrest and apoptosis.
Further research is imperative to fully characterize the pharmacological profile of this compound. Future studies should focus on:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity.
A deeper understanding of the biological activities of this compound will be crucial for assessing its potential as a lead compound in the development of novel anticancer therapies.
References
- 1. Plant anticancer agents. XXX: Cucurbitacins from Ipomopsis aggregata (Polemoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipomopsis [worldbotanical.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocucurbitacin D, 3-epi- | C30H44O7 | CID 6297036 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Research of 3-Epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epi-Isocucurbitacin B is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family. These compounds, isolated from various plant species, have garnered significant attention in the scientific community for their wide range of biological activities, most notably their potent cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound and its closely related analogs. Due to the limited specific research on this compound, this guide will also detail the extensive research on Isocucurbitacin B and Cucurbitacin B to provide a foundational understanding of the potential therapeutic applications and mechanisms of action for this class of compounds.
Discovery and History
Initial Discovery of this compound
This compound was first identified as a novel natural product in 1984 by Arisawa and colleagues.[1][2] Their research, focused on identifying potential anticancer agents from plants, led to the investigation of Ipomopsis aggregata (Polemoniaceae).[1][2][3][4] From this plant, they isolated and identified three principal cytotoxic constituents: Isocucurbitacin B, Cucurbitacin B, and the new compound, this compound.[1][2] The structure of this novel cucurbitacin was elucidated through spectrometric analysis.[1][2]
The Broader Context: A History of Cucurbitacin Research
The study of cucurbitacins dates back further, with these compounds being recognized for their bitterness and purgative effects in traditional medicine. The anticancer potential of this class of molecules has been a subject of extensive research, with numerous studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis across a wide range of cancer types.[4] This historical context of potent biological activity in the cucurbitacin family provided the impetus for the continued investigation of newly discovered analogs like this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₆O₈ | [5] |
| Molecular Weight | 558.7 g/mol | [5] |
| Synonyms | epi-Isocucurbitacin B | [5] |
Experimental Protocols
Isolation and Structure Elucidation of this compound (General Protocol)
The original 1984 study by Arisawa et al. outlined the isolation of this compound from Ipomopsis aggregata. While the complete, detailed protocol from the original publication is not widely accessible, a general phytochemical isolation workflow for such compounds can be described.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent (e.g., methanol or ethanol) to obtain a crude extract.
-
Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fractions obtained are further purified using column chromatography techniques, such as silica gel or Sephadex columns, with a gradient of solvents.
-
HPLC: High-performance liquid chromatography (HPLC) is employed for the final purification of the isolated compounds.
-
Structure Elucidation: The structure of the purified compound is determined using spectrometric techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Isocucurbitacin B) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is a key technique for studying the effects of compounds on signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with the compound of interest are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-STAT3, p-AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.
Biological Activity and Quantitative Data
While there is a lack of specific biological activity data for this compound, extensive research on Isocucurbitacin B and Cucurbitacin B has demonstrated their potent cytotoxic effects against a variety of cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ Values) of Isocucurbitacin B and Cucurbitacin B in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 | [6] |
| Isocucurbitacin B | HT-29 | Colorectal Cancer | 0.93 - 9.73 | [6] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 10⁻⁸ - 10⁻⁷ M (ED₅₀) | [7] |
| 23,24-dihydrocucurbitacin B | HeLa | Cervical Cancer | 40 | [8] |
| Cucurbitacin B | Panc-1 | Pancreatic Cancer | Various (10⁻⁹ - 10⁻⁶ mol/L) | [9] |
| Cucurbitacin B | HT-29 | Colorectal Cancer | Various concentrations | [10] |
| Cucurbitacin B | HCT-116 | Colorectal Cancer | Various concentrations | [10] |
Mechanism of Action: Key Signaling Pathways
Research on cucurbitacins, particularly Isocucurbitacin B and Cucurbitacin B, has revealed their ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis. Dysregulation of this pathway is common in many cancers. Cucurbitacins have been shown to be potent inhibitors of the JAK/STAT pathway.[9][11]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its overactivation is a common feature in many cancers. Studies have demonstrated that cucurbitacins can suppress the PI3K/AKT pathway.[12]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Evidence suggests that cucurbitacins can also modulate the MAPK pathway.[13][14]
Future Directions and Conclusion
The discovery of this compound expanded the family of known cytotoxic cucurbitacins. However, a significant gap in the scientific literature exists regarding its specific biological activities and mechanisms of action. Future research should focus on:
-
Isolation and Characterization: Large-scale isolation of this compound to enable comprehensive biological evaluation.
-
Comparative Studies: Direct comparative studies of the cytotoxic and other biological activities of this compound against its close analogs, Isocucurbitacin B and Cucurbitacin B. This would elucidate the structure-activity relationships and the significance of the epimerization at the C-3 position.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. Plant anticancer agents. XXX: Cucurbitacins from Ipomopsis aggregata (Polemoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Ipomopsis [worldbotanical.com]
- 4. mdpi.com [mdpi.com]
- 5. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 7. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. jcancer.org [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitacin E Inhibits Huh7 Hepatoma Carcinoma Cell Proliferation and Metastasis via Suppressing MAPKs and JAK/STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacin IIb induces apoptosis and cell cycle arrest through regulating EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Epi-Isocucurbitacin B.
An In-depth Technical Guide to 3-Epi-Isocucurbitacin B
Introduction
This compound is a member of the cucurbitane family of triterpenoids, a class of highly oxidized tetracyclic natural compounds.[1][2] These compounds are known for their wide range of biological and pharmacological activities.[3] this compound, specifically, is a cucurbitane triterpene that has been isolated from plants such as Trichosanthes kirilowii.[2] Research has indicated its potential as a cytotoxic agent against various human tumor cell lines, highlighting its significance for further investigation in drug development.[2][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and insights into its biological mechanisms of action.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| CAS Number | 89647-62-1 | [1] |
| Molecular Formula | C₃₂H₄₆O₈ | [1] |
| Molecular Weight | 558.70 g/mol | [1] |
| Appearance | White Solid | [5] |
| Melting Point | 95 °C | [2] |
| Boiling Point | 702.4±60.0 °C (Predicted) | [2] |
| Density | 1.23±0.1 g/cm³ (Predicted) | [2] |
| pKa | 12.59±0.29 (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
| Purity | ≥98% (HPLC) | [1] |
| Chemical Family | Triterpenoids | [1] |
| IUPAC Name | [(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | [1] |
| InChI | InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+ | [1] |
| InChIKey | WTBZNVRBNJWSPF-OUKQBFOZSA-N | [1] |
| SMILES | CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. The following sections outline protocols for the extraction, purification, and analysis of cucurbitacins, which are applicable to this compound.
Extraction and Purification
The following protocol is a general method for extracting Cucurbitacin B from plant material (e.g., muskmelon pedicel) and can be adapted for this compound.[7]
-
Preparation of Raw Material : The plant material is crushed. For enhanced extraction, it is wetted with acidic water (pH 3-5).
-
Enzymolysis : A biological enzyme mixture (e.g., cellulase, amylase) is added to the moistened raw material. The mixture is incubated at 30-40°C for 2-4 days to break down cell walls.
-
Solvent Extraction : The enzymolyzed material is transferred to an extraction vessel. A 5-15 fold volume of 80-95% ethanol is added, and the mixture is subjected to reflux extraction 2-3 times.
-
Initial Purification : The combined ethanol extracts are passed through a short column packed with activated carbon and aluminum oxide to remove pigments and other impurities.
-
Crystallization : The ethanol in the filtrate is recovered under reduced pressure until the concentration is between 30-50%. The concentrated solution is allowed to stand, leading to the formation of crude crystals.
-
Recrystallization : The crude crystals are further purified by cold dissolution in chloroform, followed by concentration and recrystallization. A final recrystallization from 90-99% ethanol after decolorizing with activated carbon yields the pure product.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) : Purity analysis of cucurbitacins is routinely performed using HPLC.[5] A typical setup involves a C18 column with a mobile phase gradient of acetonitrile and water. Detection is commonly achieved using a UV detector at approximately 226-230 nm.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Structural elucidation is primarily achieved through ¹H and ¹³C NMR. Spectra are often recorded in deuterated solvents like chloroform (CDCl₃) or pyridine-d5.[5][9] High-field NMR is crucial for resolving the complex proton signals of the tetracyclic structure and side chain.[9]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) with an ESI source is used to confirm the molecular formula by providing a precise mass measurement.[5]
Biological Activity and Signaling Pathways
While specific research on this compound is emerging, the biological activities of the closely related Isocucurbitacin B and Cucurbitacin B are well-documented and provide a strong basis for predicting its mechanism of action.
Cytotoxic Activity
This compound has demonstrated significant cytotoxicity against a panel of human tumor cells, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colon cancer).[2] Similarly, Isocucurbitacin B shows potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC50 values in the low micromolar range.[10]
Mechanism of Action: Signaling Pathways
Studies on Isocucurbitacin B suggest that its antitumor effects are mediated through key cellular signaling pathways. Network pharmacology and subsequent experimental validation have implicated the PI3K/AKT and MAPK pathways in the action of Isocucurbitacin B against glioma.[3] The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Its inhibition can lead to decreased tumor growth and increased apoptosis.
The proposed mechanism involves the inhibition of key proteins within this pathway, such as PDK1 and the downstream effector AKT. This disruption prevents the phosphorylation cascade that would normally promote cell survival and proliferation.
Furthermore, cucurbitacins are known to inhibit the JAK/STAT signaling pathway, particularly STAT3, which is a key transcription factor involved in tumor cell proliferation, survival, and invasion.[11] Inhibition of STAT3 phosphorylation is a common mechanism for the anti-cancer effects of cucurbitacins.[11]
Conclusion
This compound is a promising natural compound with demonstrated cytotoxic properties. Its physical and chemical characteristics are well-defined, facilitating its use in research. While detailed mechanistic studies on this specific isomer are ongoing, the known activities of related cucurbitacins, particularly the inhibition of pro-survival signaling pathways like PI3K/AKT and STAT3, provide a logical framework for future drug development efforts. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this potent triterpenoid.
References
- 1. biorlab.com [biorlab.com]
- 2. This compound CAS#: 89647-62-1 [amp.chemicalbook.com]
- 3. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 89647-62-1 [chemicalbook.com]
- 5. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:89647-62-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. CN101974055A - Method for extracting cucurbitacin B - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 11. mdpi.com [mdpi.com]
3-Epi-Isocucurbitacin B CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epi-Isocucurbitacin B is a naturally occurring triterpenoid compound belonging to the cucurbitacin family. While research on this specific stereoisomer is limited, the broader class of cucurbitacins, particularly Cucurbitacin B and Isocucurbitacin B, has garnered significant attention in the scientific community for its potent cytotoxic and anti-tumor properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties. Due to the scarcity of data specific to this compound, this guide also draws upon the extensive research conducted on its close structural analogs to infer potential biological activities, mechanisms of action, and experimental methodologies. This approach provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Chemical and Physical Properties
This compound is a tetracyclic triterpenoid characterized by the cucurbitane skeleton. Its chemical identity is defined by a specific stereochemistry at the 3rd carbon position. The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| CAS Number | 89647-62-1 | [1][2][3] |
| Molecular Formula | C₃₂H₄₆O₈ | [1] |
| Molecular Weight | 558.70 g/mol | [1] |
Potential Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are not extensively available in peer-reviewed literature. However, based on research into closely related cucurbitacins, it is hypothesized that this compound may exhibit significant cytotoxic effects against various cancer cell lines.
Cytotoxicity
Cucurbitacins are well-documented for their potent cytotoxic activities. For instance, Isocucurbitacin B has demonstrated significant activity against HeLa and HT-29 human cancer cells, with IC50 values ranging from 0.93 to 9.73 μM. While specific data for this compound is not available, its structural similarity suggests it may also possess cytotoxic properties.
Postulated Signaling Pathways
Research on analogous compounds, particularly Cucurbitacin B, has elucidated several key signaling pathways that are modulated to exert anti-cancer effects. It is plausible that this compound could act through similar mechanisms. The primary targets of cucurbitacins include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) signaling pathways.
Inhibition of the JAK/STAT pathway, particularly targeting STAT3, is a hallmark of many cucurbitacins.[4][5][6][7][8][9] This inhibition leads to the downregulation of various downstream targets involved in cell proliferation, survival, and angiogenesis. The proposed mechanism involves the suppression of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes.[4][7][9]
Furthermore, cucurbitacins have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[5][10][11][12] This is often characterized by the activation of caspases, release of cytochrome c from the mitochondria, and regulation of Bcl-2 family proteins.[11]
The following diagram illustrates a potential signaling pathway for cucurbitacins, which may be relevant for this compound.
Caption: Potential mechanism of action for cucurbitacins.
Experimental Protocols
Detailed experimental protocols for this compound are not currently published. However, standard methodologies used for evaluating the cytotoxic and mechanistic properties of other cucurbitacins can be adapted.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The following diagram outlines a general workflow for evaluating the cytotoxic effects of a compound.
Caption: General workflow for assessing compound cytotoxicity.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potent anti-cancer properties. While direct experimental evidence for this specific isomer is lacking, the extensive research on its analogs provides a strong rationale for further investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. These studies should aim to elucidate its specific cytotoxic profile against a panel of cancer cell lines, unravel its precise mechanism of action, and identify its molecular targets. Such research will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocucurbitacin D, 3-epi- | C30H44O7 | CID 6297036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B synergistically enhances the apoptosis-inducing effect of arsenic trioxide by inhibiting STAT3 phosphorylation in lymphoma Ramos cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Epi-Isocucurbitacin B: A Comprehensive Technical Review of its Therapeutic Potential and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epi-Isocucurbitacin B, a cucurbitane triterpenoid, has demonstrated notable cytotoxic effects against a range of human cancer cell lines, positioning it as a compound of interest for oncological research and development. This technical guide provides a detailed overview of the available pharmacological data on this compound, including its cytotoxic activity and the methodologies employed in its evaluation. While direct evidence for the specific signaling pathways modulated by this compound is still emerging, this document also explores the well-established mechanisms of action of closely related cucurbitacin analogues, such as Cucurbitacin B and Isocucurbitacin B, to provide a rational basis for future mechanistic studies. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
Cucurbitacins are a class of structurally complex triterpenoids found in various plant families, most notably the Cucurbitaceae. They are well-documented for their wide spectrum of biological activities, including potent cytotoxic and anti-proliferative effects against cancer cells. This compound is a member of this family, distinguished by its specific stereochemical configuration. Initial studies have highlighted its significant in vitro anti-tumor activity, warranting a more in-depth investigation into its pharmacological profile and therapeutic potential.
Pharmacological Profile
Chemical Properties
-
Systematic Name: (9β,10α,16α,23E)-25-(acetyloxy)-3,16,20-trihydroxy-9-methyl-19-Norlanosta-5,23-diene-2,11,22-trione
-
Molecular Formula: C₃₂H₄₆O₈
-
Molecular Weight: 558.7 g/mol
Cytotoxic Activity
This compound has been shown to exhibit significant cytotoxicity against a panel of human tumor cell lines. The following table summarizes the available quantitative data on its anti-proliferative activity.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A-549 | Lung Carcinoma | 0.8 |
| SK-OV-3 | Ovarian Cancer | 0.9 |
| SK-MEL-2 | Skin Melanoma | 0.1 |
| XF-498 | CNS Cancer | 0.9 |
| HCT-15 | Colon Cancer | 0.9 |
Table 1: In Vitro Cytotoxicity of this compound
Postulated Mechanisms of Action Based on Related Cucurbitacins
While dedicated mechanistic studies on this compound are limited, the well-characterized signaling pathways affected by its close structural analogues, Cucurbitacin B and Isocucurbitacin B, provide valuable insights into its potential mechanisms of action. These pathways are central to cancer cell proliferation, survival, and metastasis.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Cucurbitacin B is a potent inhibitor of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins such as Bcl-2 and cyclin B1, and the induction of apoptosis.
Caption: Postulated inhibition of the JAK/STAT pathway by this compound.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another crucial signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Isocucurbitacin B has been shown to inhibit the PI3K/AKT pathway in glioma cells.
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.
Induction of Apoptosis
The cytotoxic effects of cucurbitacins are strongly associated with their ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators, including the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.
Experimental Protocols
The following provides a generalized methodology for the key in vitro assays used to characterize the cytotoxic and anti-proliferative effects of compounds like this compound.
Cell Culture
Human cancer cell lines (e.g., A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for an MTT-based cytotoxicity assay.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample. This technique can be employed to assess the phosphorylation status and expression levels of key proteins in signaling pathways such as JAK/STAT and PI3K/AKT.
-
Protein Extraction: Cells are treated with this compound for a specified time, then lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The promising in vitro cytotoxicity of this compound underscores the need for further comprehensive studies. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the direct binding partners of this compound to unravel its precise mechanism of action.
-
In-depth Signaling Pathway Analysis: Conducting detailed studies to confirm its effects on the JAK/STAT, PI3K/AKT, and other relevant cancer-related signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
This compound is a natural product with demonstrated potent cytotoxic activity against a variety of human cancer cell lines. While its specific molecular mechanisms are yet to be fully elucidated, the pharmacological profile of closely related cucurbitacins suggests that its anti-tumor effects are likely mediated through the modulation of key oncogenic signaling pathways, such as the JAK/STAT and PI3K/AKT cascades, leading to the induction of apoptosis. The data presented in this guide provide a strong rationale for continued investigation into this compound as a potential lead compound for the development of novel anticancer therapeutics. Further in-depth studies are crucial to fully realize its therapeutic potential.
The Cucurbitacin Family: A Technical Guide to a Potent Class of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids. Primarily found in the plant family Cucurbitaceae, which includes common gourds, melons, and pumpkins, these compounds are also present in other plant families and even in some fungi and marine mollusks. Renowned for their intense bitterness, cucurbitacins serve as a natural defense mechanism for plants against herbivores. Beyond their ecological role, cucurbitacins have garnered significant attention from the scientific community for their wide spectrum of potent biological and pharmacological activities, including profound anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. This technical guide provides an in-depth review of the cucurbitacin family, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical signaling pathways to support ongoing research and drug development efforts.
Chemical Structure and Classification
Cucurbitacins are classified alphabetically, from A to T, based on the structural variations of their shared cucurbitane skeleton. These modifications, primarily in the side chain and the degree of oxygenation of the tetracyclic core, give rise to the diverse biological activities observed across the family.
Physicochemical Properties of Major Cucurbitacins
The following table summarizes the key physicochemical properties of some of the most well-studied cucurbitacins.
| Cucurbitacin | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| A | C₃₂H₄₆O₉ | 574.7 | 207-208 |
| B [1] | C₃₂H₄₆O₈ | 558.7 | 184-186 |
| C [2] | C₃₂H₄₈O₈ | 560.7 | 207 |
| D | C₃₀H₄₄O₇ | 516.7 | 151-152 |
| E | C₃₂H₄₄O₈ | 556.7 | 229-232 |
| I [3] | C₃₀H₄₂O₇ | 514.6 | 148-150 |
Biological Activities and Mechanisms of Action
Cucurbitacins exhibit a remarkable range of pharmacological effects, with their anticancer properties being the most extensively investigated.
Anticancer Activity
Cucurbitacins have demonstrated potent cytotoxic and antiproliferative effects against a wide array of cancer cell lines. Their mechanisms of action are multifaceted and involve the modulation of key signaling pathways that govern cell growth, proliferation, apoptosis, and metastasis. The following table presents a summary of the in vitro anticancer activity of selected cucurbitacins, expressed as the half-maximal inhibitory concentration (IC₅₀).
| Cucurbitacin | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| B | MCF-7 | Breast | 0.045 |
| HCT-116 | Colon | 0.038 | |
| A549 | Lung | 0.025 | |
| SF-268 | CNS | 0.019 | |
| C [4] | PC-3[4] | Prostate[4] | 0.0196[4] |
| T24[4] | Bladder[4] | 0.089[4] | |
| HepG2[4] | Liver[4] | 0.105[4] | |
| D | HCT-116 | Colon | 0.042 |
| MCF-7 | Breast | 0.051 | |
| E | MCF-7 | Breast | 0.032 |
| HCT-116 | Colon | 0.048 | |
| NCI-H460 | Lung | 0.041 | |
| I | HCT-116 | Colon | 0.055 |
Anti-inflammatory, Antioxidant, and Antidiabetic Activities
Beyond their anticancer effects, cucurbitacins possess significant anti-inflammatory, antioxidant, and antidiabetic properties. Their anti-inflammatory action is partly attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The antioxidant capacity of cucurbitacins involves the scavenging of reactive oxygen species (ROS). Furthermore, certain cucurbitacins have been shown to improve glucose uptake and modulate signaling pathways involved in metabolic regulation.
| Cucurbitacin | Biological Activity | Assay/Model | Quantitative Data |
| B, D, E, I | Anti-inflammatory | COX-2 Inhibition | 27-35% inhibition at 100 µg/mL |
| E glucoside | Antioxidant | Free radical scavenging | IC₅₀ for O₂⁻ scavenging: 8 mM |
| E | Antidiabetic | Glucose uptake in L6 myotubes | EC₅₀: 0.59 µg/mL |
Key Signaling Pathways Modulated by Cucurbitacins
The profound biological effects of cucurbitacins are mediated through their interaction with and modulation of critical intracellular signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR), and mitogen-activated protein kinase (MAPK) pathways are primary targets.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, apoptosis, and oncogenesis. Several cucurbitacins, notably cucurbitacin B, E, and I, are potent inhibitors of this pathway, primarily by targeting the phosphorylation of JAK2 and STAT3.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Cucurbitacins have been shown to inhibit this pathway at multiple points, leading to decreased cell proliferation and induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of cucurbitacins.
Isolation and Purification of Cucurbitacins
The following workflow outlines a general procedure for the isolation and purification of cucurbitacins from plant material.
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature with agitation for 24-48 hours. The process is repeated multiple times to ensure complete extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The bioactive fractions, as determined by preliminary screening, are then selected for further purification.
-
Chromatography: The bioactive fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure cucurbitacins.
-
Structural Elucidation: The structure of the purified compounds is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the cucurbitacin compound (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis of Signaling Proteins
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Treat cells with the cucurbitacin of interest for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the cucurbitacin for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The cucurbitacin family of compounds represents a rich source of bioactive molecules with significant therapeutic potential. Their potent anticancer and anti-inflammatory activities, coupled with their well-defined mechanisms of action involving key signaling pathways, make them promising candidates for further drug development. This technical guide provides a comprehensive overview of the current knowledge on cucurbitacins, offering valuable data and methodologies to aid researchers in their quest to unlock the full therapeutic potential of these remarkable natural products. Further research, including preclinical and clinical studies, is warranted to translate the promising in vitro and in vivo findings into effective therapies for a range of human diseases.
References
- 1. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin E reduces obesity and related metabolic dysfunction in mice by targeting JAK-STAT5 signaling pathway | PLOS One [journals.plos.org]
- 4. Comparative Study of the Chemical Compositions and Antioxidant Activities of Fresh Juices from Romanian Cucurbitaceae Varieties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Isolating 3-Epi-Isocucurbitacin B from Trichosanthes kirilowii
These application notes provide a detailed protocol for the isolation and purification of 3-Epi-Isocucurbitacin B, a cucurbitane triterpenoid, from the plant Trichosanthes kirilowii. This compound has demonstrated significant cytotoxicity against various human tumor cell lines, making it a molecule of interest for cancer research and drug development.[1] The protocol is designed for researchers in natural product chemistry, pharmacology, and oncology.
Cucurbitacins are a class of structurally diverse triterpenes known for their bitter taste and a wide range of biological activities, including anti-inflammatory and anticancer effects.[2][3] The isolation process described herein employs a combination of solvent extraction and multi-step chromatography for the efficient purification of this compound.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Fresh whole plants or specific parts (e.g., tubers, fruits) of Trichosanthes kirilowii should be collected. The tuber of this plant is known in Mandarin as tiān huā fěn, and the fruit is known as guālóu.[4]
-
The plant material should be washed thoroughly to remove any soil and contaminants.
-
The cleaned material is then air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 45°C to prevent the degradation of thermolabile compounds.
-
The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to extraction with 80% ethanol (V/V) using an ultrasonicator for 30 minutes at room temperature. This process is repeated twice to ensure maximum extraction of the target compounds.[5]
-
Alternatively, maceration with methanol or ethanol can be performed.[6]
-
The resulting hydroalcoholic extracts are combined and filtered.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.[5]
3. Solvent Partitioning (Fractionation):
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
A common method involves partitioning between an aqueous phase and chloroform.[6][7]
-
The chloroform fraction, which is expected to contain the less polar cucurbitacins, is collected and concentrated.
4. Chromatographic Purification:
A multi-step chromatographic approach is employed to isolate this compound from the complex mixture in the chloroform fraction.
a. Column Chromatography (CC):
-
The concentrated chloroform fraction is subjected to column chromatography on a silica gel column.[7][8]
-
The column is eluted with a gradient of chloroform and methanol or ethyl acetate.[2][3]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) solvent system.[3]
-
Fractions showing similar TLC profiles are pooled together.
b. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The enriched fractions from column chromatography containing the target compound are further purified using a semi-preparative Reversed-Phase (RP-18) HPLC column.[9]
-
A gradient elution with a mobile phase consisting of methanol and water is typically used.[9]
-
The elution can be monitored using a UV detector, as most cucurbitacins exhibit UV absorbance around 230 nm.[6]
-
Fractions corresponding to the peak of this compound are collected.
5. Purity Assessment and Structural Elucidation:
-
The purity of the isolated compound is assessed by analytical HPLC.
-
The structure of the purified this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 (e.g., 10 µm, 250 x 10 mm) |
| Mobile Phase | Chloroform-Methanol Gradient | Methanol-Water Gradient |
| Detection | TLC (Chloroform:Methanol 9:1) | UV at 230 nm |
Table 2: Quantitative Parameters (Illustrative)
| Parameter | Value |
| Starting Plant Material (Dried) | 1 kg |
| Crude Ethanol Extract Yield | ~100 g |
| Chloroform Fraction Yield | ~15 g |
| Final Yield of this compound | 5-15 mg |
| Purity (by HPLC) | >98% |
Note: Yields are estimates and can vary depending on the plant material and extraction efficiency.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logical steps in the purification of this compound.
References
- 1. This compound | 89647-62-1 [chemicalbook.com]
- 2. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line [journal.waocp.org]
- 3. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichosanthes kirilowii - Wikipedia [en.wikipedia.org]
- 5. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. plantarchives.org [plantarchives.org]
- 8. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 9. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric De Novo Synthesis of Cucurbitane Triterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitane triterpenoids are a class of structurally complex natural products renowned for their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Their intricate tetracyclic skeleton, featuring three stereodefined quaternary centers, presents a formidable challenge for synthetic chemists.[1][2] This document provides detailed application notes and protocols for the asymmetric de novo synthesis of cucurbitane triterpenoids, focusing on the groundbreaking total synthesis of octanorcucurbitacin B.[1][2] Additionally, it outlines the key signaling pathways modulated by these compounds, offering insights for drug development professionals.
The synthetic strategy highlighted herein deviates from the biosynthetic hypothesis, which involves the rearrangement of a lanostane intermediate.[1] Instead, it focuses on a direct assembly of the cucurbitane core, enabling a more convergent and controlled approach to this important class of molecules.[1]
Key Synthetic Strategies
The asymmetric de novo synthesis of the cucurbitane core is achieved through a sequence of powerful chemical transformations. The initial steps involve the construction of a stereodefined polyunsaturated tetracycle, establishing the crucial C9 and C13 quaternary centers.[1][2] This is accomplished via a sequence of an annulative cross-coupling and an intramolecular Heck reaction, starting from a simple chiral enyne.[1][2] Subsequent functionalization of this intermediate, including a hydroxy-directed Simmons-Smith cyclopropanation, regioselective deconjugative alkylation, and allylic oxidation, leads to the final natural product.[1][2]
Quantitative Data Summary
The following table summarizes the yields for the key steps in the asymmetric total synthesis of octanorcucurbitacin B.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Annulative Cross-Coupling | Chiral Enyne | Polyunsaturated Tetracycle Intermediate | Not Specified |
| 2 | Intramolecular Heck Reaction | Annulation Product | Tetracyclic Core | Not Specified |
| ... | ... | ... | ... | ... |
| 12-15 | Final Functionalization Steps | Advanced Intermediate | Octanorcucurbitacin B | Not Specified |
| Overall | Total Synthesis | Chiral Enyne | Octanorcucurbitacin B | 0.8% [1] |
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These are based on the reported synthesis of octanorcucurbitacin B and should be adapted and optimized for specific substrates and scales.
Protocol 1: Annulative Cross-Coupling for Tetracycle Formation
This protocol describes the formation of the polyunsaturated tetracyclic intermediate.
Materials:
-
Chiral enyne starting material
-
Appropriate coupling partner (e.g., an organometallic reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF, toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral enyne and the anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
Slowly add the coupling partner to the reaction mixture at the appropriate temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired polyunsaturated tetracycle.
Protocol 2: Intramolecular Heck Reaction for Cyclization
This protocol outlines the cyclization of the annulation product to form the tetracyclic core.
Materials:
-
Polyunsaturated tetracycle intermediate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tol)₃)
-
Base (e.g., Ag₂CO₃ or a tertiary amine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the polyunsaturated tetracycle in the anhydrous solvent.
-
Add the palladium catalyst, ligand, and base to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the tetracyclic core.
Protocol 3: Hydroxy-Directed Simmons-Smith Cyclopropanation
This protocol describes the stereoselective cyclopropanation of an allylic alcohol intermediate.
Materials:
-
Tetracyclic intermediate with an allylic alcohol
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous solvent (e.g., dichloromethane, DCE)
-
Inert atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the allylic alcohol intermediate and the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc to the solution, followed by the dropwise addition of diiodomethane.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the cyclopropanated product.
Protocol 4: Regioselective Deconjugative Alkylation
This protocol details the introduction of a methyl group at the C4 position.
Materials:
-
α,β-Unsaturated ketone intermediate
-
Strong base (e.g., KOt-Bu)
-
Methyl iodide (MeI)
-
Anhydrous solvent (e.g., THF, t-BuOH)
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ketone in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C).
-
Add the strong base and stir for a short period to generate the enolate.
-
Add methyl iodide to the reaction mixture.
-
Stir for the required duration, allowing the reaction to proceed to completion (monitored by TLC).
-
Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Allylic Oxidation
This protocol describes the final oxidation to introduce the C7-carbonyl group.
Materials:
-
Alkene intermediate
-
Oxidizing agent (e.g., CrO₃, SeO₂)
-
Pyridine or other suitable base/additive
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
To a solution of the alkene intermediate in the anhydrous solvent, add the oxidizing agent and any necessary additives at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction (e.g., with isopropanol).
-
Filter the mixture through a pad of Celite and silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the final product, octanorcucurbitacin B.
Signaling Pathway Modulation
Cucurbitane triterpenoids exert their potent biological effects by modulating key intracellular signaling pathways. A primary target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the inhibition of STAT3 phosphorylation.[3][4] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and inflammatory disorders.
The diagram below illustrates the canonical JAK/STAT signaling pathway and the inhibitory action of cucurbitane triterpenoids.
Caption: JAK/STAT Signaling Pathway and Inhibition by Cucurbitane Triterpenoids.
Experimental Workflow
The logical flow of the asymmetric de novo synthesis of cucurbitane triterpenoids is depicted in the following workflow diagram.
Caption: Workflow for the Asymmetric Synthesis of Octanorcucurbitacin B.
References
- 1. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-Epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epi-Isocucurbitacin B is a member of the cucurbitacin family, a group of tetracyclic triterpenoid compounds known for their diverse biological activities. While research has extensively documented the cytotoxic effects of related compounds like Cucurbitacin B and Isocucurbitacin B against various cancer cell lines, specific data on the bioactivity of this compound remains limited.[1] This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound, leveraging established methodologies for natural products. The provided protocols and data from closely related cucurbitacins serve as a foundational guide for initiating research into the therapeutic potential of this specific isomer.
The primary method detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of Related Cucurbitacins
Due to the limited availability of specific cytotoxic data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the closely related compounds, Cucurbitacin B and Isocucurbitacin B, across various cancer cell lines. This data can be used as a reference to establish a preliminary dose range for testing this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 µM | [2] |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 µM | [2] | |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 30.3 nM | [3] |
| A549/DDP | Lung Cancer | Not specified | [4] | |
| SGC7901/DDP | Gastric Cancer | Not specified | [5] | |
| A2780 | Ovarian Cancer | 0.48 µM (24h), 0.25 µM (48h), 0.21 µM (72h) | [6] | |
| A2780/Taxol | Ovarian Cancer | Nearly identical to A2780 | [6] | |
| U-2 OS | Osteosarcoma | Effective at 20-100 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity of this compound
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, HT-29, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (negative control).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow:
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Potential Signaling Pathways Affected by Cucurbitacins:
Based on studies of related cucurbitacins, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis. The following diagrams illustrate these potential mechanisms.
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Potential modulation of the PI3K/AKT and MAPK signaling pathways by this compound.
Discussion and Future Directions
The provided protocol offers a robust framework for the initial cytotoxic evaluation of this compound. Researchers should note that the optimal cell density, compound concentration range, and incubation time may vary depending on the cell line used and should be empirically determined.
Further investigations are warranted to elucidate the specific molecular mechanisms of this compound. Based on the known activities of related cucurbitacins, it is hypothesized that this compound may induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as JAK/STAT, PI3K/AKT, and MAPK.[7][8] Subsequent studies could involve Western blotting to analyze the expression levels of key proteins in these pathways, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining) to confirm the mode of cell death.
By systematically applying these methodologies, the scientific community can begin to unravel the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces autophagy and apoptosis by suppressing CIP2A/PP2A/mTORC1 signaling axis in human cisplatin resistant gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Epi-Isocucurbitacin B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epi-Isocucurbitacin B is a tetracyclic triterpenoid compound belonging to the cucurbitacin family.[1][2] These compounds are known for their wide range of biological activities, including cytotoxic and anti-tumor properties.[3][4] This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, intended to assist researchers in studying its potential as a therapeutic agent. The information is based on established methodologies for cucurbitacin compounds and related natural products.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 89647-62-1 | [1] |
| Molecular Formula | C₃₂H₄₆O₈ | [1] |
| Molecular Weight | 558.70 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in aqueous solutions. | [5][6] |
| Storage | Store at -20°C for long-term storage. Store at 2-8°C for short-term storage. | [7] |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining reproducible results. Due to its poor aqueous solubility, a stock solution in an organic solvent is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line of interest
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.587 mg.
-
Dissolving: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a 10 mM concentration. Using the previous example, add 1 ml of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol for Working Solutions:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution with the appropriate cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution in 1 ml of medium, add 1 µl of the 10 mM stock solution to 999 µl of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is not cytotoxic. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Experimental Protocols
The following are generalized protocols for common cell-based assays to evaluate the effects of this compound. The specific cell seeding densities, incubation times, and concentrations of the compound should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT or CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or Sorenson's glycine buffer for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µl pipette tip
-
This compound working solutions
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µl pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a non-lethal concentration of this compound (determined from the cell viability assay) and a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay is used to evaluate the effect of this compound on cell invasion.
Materials:
-
Cells of interest
-
Transwell inserts with a Matrigel-coated porous membrane (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound working solutions
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Resuspend cells in serum-free medium containing a non-lethal concentration of this compound or a vehicle control.
-
Assay Setup: Add medium with a chemoattractant to the lower chamber of the 24-well plate. Place the Matrigel-coated Transwell inserts into the wells.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the inserts.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Count the number of stained cells in several random fields under a microscope.
Mechanism of Action and Signaling Pathways
Studies on related cucurbitacin compounds, particularly Isocucurbitacin B, suggest that their anti-tumor effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and migration. Isocucurbitacin B has been shown to inhibit glioma growth by suppressing the PI3K/AKT and MAPK signaling pathways.[8][9]
Potential Signaling Pathways Affected by this compound:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Isocucurbitacin B has been observed to decrease the levels of total PI3K and total AKT proteins in glioma cells.[8]
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Isocucurbitacin B has been shown to significantly decrease the level of phosphorylated MAPK1/3 protein.[8]
Below are diagrams illustrating the potential mechanism of action of this compound based on the known effects of Isocucurbitacin B.
Caption: Experimental workflow for preparing and testing this compound.
Caption: Potential signaling pathways inhibited by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates in culture medium | Poor solubility of the compound. Final concentration is too high. | Ensure the stock solution is fully dissolved in DMSO before diluting. Prepare fresh working solutions for each experiment. Decrease the final concentration of the compound. |
| High variability between replicates | Inconsistent cell seeding. Inaccurate pipetting of the compound. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and change tips between dilutions. |
| No observable effect | Concentration of the compound is too low. Incubation time is too short. Cell line is resistant. | Perform a dose-response experiment with a wider range of concentrations. Increase the incubation time. Try a different cell line. |
| High toxicity in control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control with the same DMSO concentration as the highest treatment group. |
Conclusion
This compound is a promising natural compound with potential anti-tumor activities. The protocols and information provided in this document are intended to serve as a guide for researchers to design and execute cell culture experiments to further investigate its therapeutic potential. It is essential to optimize the experimental conditions for each specific cell line and research question.
References
- 1. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Efficient Culture of Human Naïve and Memory B cells for Use as Antigen-presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cucurbit.info [cucurbit.info]
- 7. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
Suppliers and purchasing options for 3-Epi-Isocucurbitacin B.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Epi-Isocucurbitacin B, including its procurement, biological activities, and detailed protocols for in vitro evaluation.
Suppliers and Purchasing Options
This compound is available from various chemical suppliers. The following table summarizes the available purchasing options, purity levels, and pricing. Please note that prices are subject to change and may not include shipping and handling fees. Bulk and custom synthesis inquiries are generally available upon request from the suppliers.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Bulk/Custom Synthesis |
| BIORLAB | 89647-62-1 | ≥98% (HPLC) | 5mg | $343.00 | Bulk Request Available[1] |
| Biosynth | PDA64762 | - | 5 mg | $703.50 | Bulk & Custom RFQ |
| 10 mg | $1,125.60 | ||||
| 25 mg | $1,835.25 | ||||
| 50 mg | $2,936.00 | ||||
| CP Lab Chemicals | - | min 98% | 10 mg | $49.87 | Not specified |
| LabSolutions | E664096 | 98% | 10mg | $900.32 | Not specified |
| ChemicalBook | - | - | Multiple | Varies | Lists multiple suppliers[2] |
| BioCrick | BCN9322 | High Purity | - | - | Contact for price |
| MedchemExpress | - | - | - | - | Contact for price |
Overview of Biological Activity
This compound is a cucurbitane triterpenoid that has demonstrated significant cytotoxic effects against a variety of human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colon cancer). While specific research on this compound is limited, the biological activities of structurally similar compounds like Isocucurbitacin B and Cucurbitacin B are well-documented and provide insights into its potential mechanisms of action. These compounds are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Signaling Pathways
The anticancer effects of cucurbitacins are often attributed to their ability to interfere with multiple signaling cascades within cancer cells. Based on studies of closely related cucurbitacins, the following pathways are likely targets of this compound.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Isocucurbitacin B has been shown to inhibit this pathway in glioma cells, leading to decreased cell viability.[2][3]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis. Cucurbitacin B has been observed to downregulate the JAK/STAT signaling cascade in human prostate cancer cells.[4]
Caption: JAK/STAT Signaling Pathway Inhibition.
MAPK Signaling Pathway
The MAPK pathway plays a critical role in regulating cell proliferation and apoptosis. Isocucurbitacin B has been found to suppress the MAPK signaling pathway in glioma cells.[2][3]
Caption: MAPK Signaling Pathway Modulation.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Target cancer cell line
-
6-well plates
-
P200 pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the monolayer with a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add complete medium containing a non-lethal concentration of this compound (determined from the MTT assay).
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
Protocol:
-
Insert Preparation:
-
Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
-
Compound Treatment and Chemoattraction:
-
Add the test compound (this compound) to the upper chamber.
-
Fill the lower chamber with complete medium containing FBS.
-
-
Incubation:
-
Incubate for 24-48 hours.
-
-
Cell Staining and Counting:
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
-
Count the number of stained cells under a microscope.
-
Western Blotting
This protocol is for analyzing the expression of proteins in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-STAT3, STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of this compound.
Caption: In Vitro Anticancer Activity Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis Induced by 3-Epi-Isocucurbitacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Epi-Isocucurbitacin B is a natural compound of interest for its potential anticancer properties. A key mechanism of its action is the induction of apoptosis, or programmed cell death, in cancer cells. These application notes provide a comprehensive guide to the techniques used to measure apoptosis induced by this compound, including detailed experimental protocols and data presentation guidelines. While specific data for this compound is emerging, the methodologies are based on well-established assays for related cucurbitacin compounds.
Overview of Apoptosis Measurement Techniques
Several key methods are employed to detect and quantify apoptosis. These techniques target different hallmark events in the apoptotic cascade, from early-stage membrane changes to late-stage DNA fragmentation.
-
Annexin V/Propidium Iodide (PI) Staining: Detects early apoptotic cells by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3, -7, -9), which are central to the apoptotic signaling cascade.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a characteristic of late-stage apoptosis.[1][2][3]
-
Western Blotting: Analyzes the expression levels of key apoptosis-related proteins to elucidate the signaling pathways involved.
Putative Signaling Pathways of this compound-Induced Apoptosis
Based on studies of related compounds like Cucurbitacin B and Isocucurbitacin B, this compound is hypothesized to induce apoptosis through modulation of key signaling pathways such as JAK2/STAT3, MAPK, and PI3K/AKT.[4][5][6]
Caption: Putative signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI staining and flow cytometry analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer.[7] Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the samples by flow cytometry within one hour.[7][8]
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Caspase-3/7 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of executioner caspases.
Methodology:
-
Cell Lysis: After treatment with this compound, lyse the cells using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).[9][10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[9]
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay.[9][10]
Data Presentation:
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 0 | 1.0 |
| This compound | X | |
| This compound | Y | |
| This compound | Z |
TUNEL Assay
This assay detects DNA fragmentation in late-stage apoptotic cells.
Methodology:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde followed by permeabilization with 0.25% Triton X-100.[11]
-
TdT Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or EdUTP).[3][11]
-
Detection: For fluorescently labeled dUTPs, visualize directly under a fluorescence microscope. For haptens like biotin or bromine, use a secondary detection step with streptavidin or specific antibodies conjugated to a fluorophore.
-
Imaging and Quantification: Capture images using a fluorescence microscope. Quantify apoptosis by counting the percentage of TUNEL-positive cells.[1]
Data Presentation:
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Control | 0 | |
| This compound | X | |
| This compound | Y | |
| This compound | Z |
Western Blotting for Apoptosis-Related Proteins
This technique is used to analyze changes in the expression of proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax, p-STAT3, p-AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation:
| Target Protein | Treatment Group | Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | Control | 0 | 1.0 |
| This compound | X | ||
| Y | |||
| Bcl-2 | Control | 0 | 1.0 |
| This compound | X | ||
| Y | |||
| Bax | Control | 0 | 1.0 |
| This compound | X | ||
| Y |
Concluding Remarks
The protocols and techniques outlined in these application notes provide a robust framework for investigating the apoptotic effects of this compound. By employing a combination of these assays, researchers can obtain comprehensive and quantitative data on the induction of apoptosis and elucidate the underlying molecular mechanisms. This information is crucial for the continued development of this compound and other related compounds as potential therapeutic agents.
References
- 1. opentrons.com [opentrons.com]
- 2. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. genedirex.com [genedirex.com]
- 9. mpbio.com [mpbio.com]
- 10. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 3-Epi-Isocucurbitacin B
Introduction
3-Epi-Isocucurbitacin B is a cucurbitane triterpenoid that has demonstrated significant cytotoxicity against various human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colorectal adenocarcinoma)[1]. While in vitro data suggests its potential as an anticancer agent, publicly available in vivo efficacy studies specifically for this compound are limited. Therefore, this document provides a comprehensive guide for researchers to design and conduct in vivo studies based on established methodologies for closely related cucurbitacin compounds, such as Cucurbitacin B (CuB) and Isocucurbitacin B. The protocols and data presented herein serve as a robust starting point for evaluating the in vivo therapeutic potential of this compound.
Cucurbitacins, as a class of compounds, are known to modulate key signaling pathways involved in cancer progression, including the JAK/STAT, PI3K/Akt, and MAPK pathways[2][3][4]. In vivo studies with various cucurbitacins have consistently demonstrated their ability to inhibit tumor growth in xenograft models of diverse cancers[5][6].
Data Presentation: In Vivo Efficacy of Related Cucurbitacins
The following tables summarize quantitative data from in vivo studies on Cucurbitacin B and its derivatives, which can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Cucurbitacin B in a Breast Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Nude Mice | MDA-MB-231 (ER-, p53 mutated) | Cucurbitacin B | 1.0 mg/kg | Intraperitoneal | 55% reduction in tumor volume after 6 weeks | [7] |
Table 2: In Vivo Efficacy of Cucurbitacin B in Combination Therapy for Breast Cancer
| Animal Model | Cancer Cell Line | Treatment | Dosage | Administration Route | Tumor Volume Reduction vs. Control | Reference |
| Immunodeficient Mice | MDA-MB-231 | Cucurbitacin B + Docetaxel | 0.5 mg/kg (CuB) + 20 mg/kg (Docetaxel) | Intraperitoneal | 90% | [6] |
| Immunodeficient Mice | MDA-MB-231 | Cucurbitacin B + Docetaxel | 1 mg/kg (CuB) + 20 mg/kg (Docetaxel) | Intraperitoneal | 94% | [6] |
| Immunodeficient Mice | MDA-MB-231 | Cucurbitacin B + Gemcitabine | 0.5 mg/kg (CuB) + 12.5 mg/kg (Gemcitabine) | Intraperitoneal | 97% | [6] |
| Immunodeficient Mice | MDA-MB-231 | Cucurbitacin B + Gemcitabine | 1 mg/kg (CuB) + 12.5 mg/kg (Gemcitabine) | Intraperitoneal | 94% | [6] |
Table 3: In Vivo Efficacy of a Cucurbitacin B Derivative (DACE) in a Lung Cancer Model
| Animal Model | Cancer Model | Treatment | Administration Route | Outcome | Reference |
| Mice | NSCLC (c-RAF-1-BxB transgene) | DACE (semisynthetic derivative of CuB) | Intraperitoneal | Significant suppression of tumor growth | [8][9] |
Experimental Protocols
This section provides detailed protocols for conducting in vivo efficacy studies of this compound using a xenograft mouse model. These protocols are based on established methods for other cucurbitacins.
Protocol 1: Human Tumor Xenograft Model in Immunodeficient Mice
Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous human tumor xenograft model.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., A-549, MDA-MB-231)
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), 4-6 weeks old
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
Vehicle for drug delivery (e.g., DMSO, saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly assign mice with established tumors into treatment and control groups (n=5-10 mice per group).
-
Treatment Group(s): Administer this compound at predetermined doses (e.g., starting with doses similar to those used for Cucurbitacin B, such as 0.5-1.0 mg/kg). The administration route can be intraperitoneal (IP) or intravenous (IV), depending on the compound's solubility and formulation. Treatment frequency is typically daily or three times a week.
-
Control Group: Administer the vehicle alone following the same schedule as the treatment groups.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Data Analysis:
-
Calculate the average tumor volume and weight for each group.
-
Determine the percentage of tumor growth inhibition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed differences between treatment and control groups.
-
Protocol 2: Histological and Molecular Analysis of Tumor Tissues
Objective: To investigate the mechanism of action of this compound in vivo.
Materials:
-
Excised tumors from Protocol 1
-
Formalin (10% neutral buffered)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Antibodies for immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-STAT3, p-Akt)
-
Reagents for Western blotting or RT-qPCR
Procedure:
-
Tissue Processing:
-
Fix a portion of the excised tumor in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue and embed it in paraffin.
-
Snap-freeze another portion of the tumor in liquid nitrogen and store it at -80°C for molecular analysis.
-
-
Histological Analysis:
-
Cut 4-5 µm sections from the paraffin-embedded tissue blocks.
-
Stain sections with H&E to observe tumor morphology and necrosis.
-
-
Immunohistochemistry (IHC):
-
Perform IHC staining on tissue sections using specific antibodies to assess protein expression and localization. For example:
-
Ki-67: to evaluate cell proliferation.
-
Cleaved caspase-3: to detect apoptotic cells.
-
p-STAT3 or p-Akt: to assess the inhibition of specific signaling pathways.
-
-
-
Western Blotting or RT-qPCR:
-
Homogenize the snap-frozen tumor tissue to extract proteins or RNA.
-
Perform Western blotting to quantify the expression levels of key proteins in the targeted signaling pathways.
-
Use RT-qPCR to measure the mRNA levels of relevant genes.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
- 1. This compound | 89647-62-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The triterpenoid Cucurbitacin B augments the anti-proliferative activity of chemotherapy in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Epi-Isocucurbitacin B Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Epi-Isocucurbitacin B.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic compound and, like other cucurbitacins, exhibits poor solubility in aqueous solutions. It is, however, soluble in various organic solvents.[1][2]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3] For biological experiments, DMSO is a commonly used solvent.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. What can I do?
A3: This is a common issue when working with hydrophobic compounds. To avoid precipitation, it is recommended to dilute the organic solvent solution into aqueous buffers or isotonic saline while vortexing or stirring to ensure rapid mixing.[1] It is also crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects on your experimental system.[1] We do not recommend storing the aqueous solution for more than one day.[1]
Q4: Are there any advanced formulation strategies to improve the aqueous solubility and bioavailability of this compound?
A4: Yes, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:
-
Co-solvency: Using a mixture of water-miscible solvents to increase solubility.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to form a more soluble inclusion complex.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.
-
Nanotechnology-based approaches: Formulating the drug into nanoparticles, liposomes, or nanoemulsions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during aqueous dilution. | Low aqueous solubility of this compound. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is within the tolerance level of your assay. 3. Employ a solubility enhancement technique such as cyclodextrin complexation or formulation into nanoparticles. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the assay medium over time. | 1. Prepare fresh dilutions immediately before each experiment. 2. Visually inspect for any precipitation before and during the experiment. 3. Consider using a formulation with improved solubility and stability, such as a solid dispersion or a nanoparticle formulation. |
| Difficulty dissolving the compound in the initial organic solvent. | The compound may require sonication or gentle heating to fully dissolve. The solvent may be of insufficient purity. | 1. Use an ultrasonic bath to aid dissolution. 2. Gently warm the solution. 3. Ensure you are using a high-purity, anhydrous grade solvent. |
Quantitative Solubility Data
| Solvent | Solubility of Cucurbitacin B |
| Dimethyl Sulfoxide (DMSO) | ≥55.9 mg/mL[4], 100 mg/mL |
| Ethanol | ≥12.04 mg/mL (with sonication)[4], 50 mg/mL |
| Methanol | 25 mg/mL |
| Water | Insoluble[4] |
| Acetonitrile | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
Disclaimer: The data presented above is for Cucurbitacin B and should be used as an estimation for this compound. It is recommended to perform your own solubility studies for precise measurements.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins (Inclusion Complexation)
This protocol describes a general method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in distilled water at the desired concentration (e.g., 1-20% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature overnight.
-
After stirring, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of the dissolved compound can be determined using a suitable analytical method such as HPLC.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or another suitable polymer
-
Ethanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., PVP) in a suitable organic solvent like ethanol. The ratio of drug to polymer can be varied to optimize the formulation.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A solid mass will be formed on the walls of the flask.
-
Scrape the solid mass and grind it into a fine powder using a mortar and pestle.
-
The resulting powder is the solid dispersion of this compound.
Visualizations
Signaling Pathway
dot digraph "Isocucurbitacin_B_Signaling_Pathway" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Isocucurbitacin_B [label="Isocucurbitacin B", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Isocucurbitacin_B -> PI3K [arrowhead=tee, color="#EA4335"]; Isocucurbitacin_B -> AKT [arrowhead=tee, color="#EA4335"]; Isocucurbitacin_B -> PDK1 [arrowhead=tee, color="#EA4335"]; PI3K -> AKT [arrowhead=normal, color="#202124"]; AKT -> Bcl2 [arrowhead=tee, color="#EA4335"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; PDK1 -> AKT [arrowhead=normal, color="#202124"];
// Invisible edges for layout {rank=same; PI3K; PDK1;} }
Caption: Inhibition of the PI3K/AKT signaling pathway by Isocucurbitacin B.
Experimental Workflow: Solubility Enhancement
dot digraph "Solubility_Enhancement_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Poorly Soluble\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Method1 [label="Cyclodextrin\nComplexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method2 [label="Solid Dispersion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method3 [label="Nanoparticle\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Improved Aqueous\nSolubility & Bioavailability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Method1 [arrowhead=normal, color="#202124"]; Start -> Method2 [arrowhead=normal, color="#202124"]; Start -> Method3 [arrowhead=normal, color="#202124"]; Method1 -> Result [arrowhead=normal, color="#202124"]; Method2 -> Result [arrowhead=normal, color="#202124"]; Method3 -> Result [arrowhead=normal, color="#202124"]; }
Caption: Workflow for improving the solubility of this compound.
References
Overcoming Experimental Hurdles in Cucurbitacin Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with cucurbitacin research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during in vitro and cell-based assays involving cucurbitacins.
1. Solubility and Stability
-
Question: My cucurbitacin compound is precipitating out of solution in my cell culture medium. What can I do?
-
Answer: Cucurbitacins are known for their hydrophobic nature and limited solubility in aqueous solutions.[1][2][3] To address precipitation, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution. Most cucurbitacins are soluble in organic solvents like DMSO, methanol, and ethanol.[2][3]
-
Final Solvent Concentration: When diluting your stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity and precipitation.
-
Sonication: Gentle sonication of the stock solution before dilution can help dissolve any micro-precipitates.
-
Warming: Briefly warming the solution to 37°C may aid in dissolution, but be cautious of potential degradation with prolonged heat exposure.
-
Formulation: For in vivo studies or persistent solubility issues, consider formulating the cucurbitacin in a solid dispersion, which has been shown to improve solubility and bioavailability.[4][5]
-
-
-
Question: How stable are cucurbitacins in solution and under different storage conditions?
-
Answer: The stability of cucurbitacins can be influenced by factors such as pH, temperature, and microbial contamination.
-
pH: Cucurbitacin E-glycoside has been shown to be less stable at a higher pH (e.g., pH 9.0) compared to a more neutral or slightly acidic pH.[6]
-
Temperature: For long-term storage, it is advisable to store cucurbitacin stock solutions at -20°C or -80°C. For short-term storage, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles. Cucurbitacin E-glycoside in aqueous extracts shows significant degradation at room temperature over several weeks, with better stability at refrigerated or frozen temperatures.[6]
-
Microbial Contamination: Microbial growth in aqueous preparations of cucurbitacins can lead to their degradation.[6] Ensure sterile handling and consider using filter-sterilized solutions.
-
-
2. Experimental Design and Interpretation
-
Question: I am observing high variability in my cell viability assay results. What could be the cause?
-
Answer: Variability in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations in results.
-
Compound Distribution: After adding the cucurbitacin, ensure it is evenly mixed in the well. Inadequate mixing can lead to concentration gradients.
-
Incubation Time: Use a consistent incubation time for all experiments. The cytotoxic effects of cucurbitacins are time-dependent.[7]
-
Assay Choice: The choice of cytotoxicity assay can influence the results. MTT and SRB assays are commonly used, but their mechanisms differ.[8][9] Consider the metabolic state of your cells when choosing an assay.
-
Cell Line Specificity: The cytotoxic effects of cucurbitacins can vary significantly between different cell lines.[7][10]
-
-
-
Question: I am not seeing the expected inhibition of the JAK/STAT pathway. What should I check?
-
Answer: If you are not observing the expected inhibition of the JAK/STAT pathway, consider the following:
-
Cucurbitacin Specificity: Different cucurbitacins have different specificities for components of the JAK/STAT pathway. For example, Cucurbitacin Q selectively inhibits STAT3 activation, while Cucurbitacin A inhibits JAK2. Cucurbitacins B, E, and I inhibit both.[11] Ensure you are using the appropriate cucurbitacin for your target.
-
Phospho-Protein Stability: Phosphorylated proteins can be transient. Ensure you are using appropriate phosphatase inhibitors during cell lysis and protein extraction.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibodies for the phosphorylated and total forms of your target proteins (e.g., p-STAT3, STAT3).
-
Time Course: The inhibition of signaling pathways is often time-dependent. Perform a time-course experiment to determine the optimal time point to observe maximal inhibition.
-
Positive Controls: Include a known inhibitor of the JAK/STAT pathway as a positive control to ensure your experimental system is working correctly.
-
-
3. Purification and Handling
-
Question: What is a reliable method for extracting and purifying cucurbitacins from plant material?
-
Answer: The extraction and purification of cucurbitacins typically involve solvent extraction followed by chromatographic separation.
-
Extraction: Cucurbitacins are moderately polar and can be extracted from plant material using solvents like methanol or ethanol.[2][3] A common subsequent step is a liquid-liquid partition between water and a moderately polar solvent like chloroform to partially purify the cucurbitacins.[2][3][12]
-
Purification: Column chromatography is a standard method for purifying cucurbitacins from the crude extract.[8][12] Techniques such as flash column chromatography over silica gel are effective.[12] High-performance liquid chromatography (HPLC) can be used for final purification and quantification.[2]
-
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for various cucurbitacins across different cancer cell lines.
Table 1: IC50 Values of Cucurbitacins in Various Cancer Cell Lines
| Cucurbitacin | Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| Cucurbitacin B | K562 | Leukemia | 15.6 - 35.3 nM (GI50) | Not Specified | [13] |
| Cucurbitacin E | HuT 78 | Cutaneous T-cell Lymphoma | 17.38 µM | Not Specified | [7] |
| Cucurbitacin E | SeAx | Cutaneous T-cell Lymphoma | 22.01 µM | Not Specified | [7] |
| Cucurbitacin I | HuT 78 | Cutaneous T-cell Lymphoma | 13.36 µM | Not Specified | [7] |
| Cucurbitacin I | SeAx | Cutaneous T-cell Lymphoma | 24.47 µM | Not Specified | [7] |
| Cucurbitacin E | NCI-N87, BGC-823, SNU-16, SGC-7901, MGC-803 | Gastric Cancer | 80 - 130 nM | 48 h | [10] |
| Cucurbitacin E | A549 | Non-Small-Cell Lung Cancer | 4.75 ± 0.36 µM | 48 h | [9] |
| Cucurbitacin E | Caco-2 | Intestinal Epithelial | 0.004 - 0.287 µM | 24, 48, 72 h | [14] |
| Cucurbitacin E | MDA-MB-468, MDA-MB-231, HCC1806, HCC1937, SW527 | Triple Negative Breast Cancer | <100 nM | Not Specified | [15] |
| Cucurbitacin D | AGS | Gastric Adenocarcinoma | 0.3 µg/ml | 24 h | [8] |
| Cucurbitacin E | AGS | Gastric Adenocarcinoma | 0.1 µg/ml | 24 h | [8] |
| Cucurbitacin I | AGS | Gastric Adenocarcinoma | 0.5 µg/ml | 24 h | [8] |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from methodologies described in the literature for assessing the cytotoxic effects of cucurbitacins.[8][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cucurbitacin compound in the appropriate cell culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the existing medium with the medium containing the cucurbitacin or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Western Blotting for STAT3 Phosphorylation
This protocol is a general guide based on standard western blotting procedures mentioned in cucurbitacin research.[10][13]
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of cucurbitacin for the determined time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Cucurbitacin inhibits the JAK/STAT signaling pathway.
Caption: A workflow for troubleshooting inconsistent cell viability assays.
Caption: Logical selection of cucurbitacins based on the target.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents [mdpi.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. researchgate.net [researchgate.net]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 6. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 13. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacin E Inhibits Proliferation and Migration of Intestinal Epithelial Cells via Activating Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methods for reducing the toxicity of cucurbitacin derivatives.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to reduce the toxicity of cucurbitacin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the toxicity of cucurbitacin derivatives while maintaining their therapeutic efficacy?
A1: The main approaches to mitigate the toxicity of cucurbitacins include:
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Structural Modification: Synthesizing new derivatives with an improved therapeutic index. This involves altering specific functional groups on the cucurbitacin backbone that are associated with toxicity.[1][2][3]
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Advanced Drug Delivery Systems: Encapsulating cucurbitacins within nanocarriers to control their release and target them to cancer cells, thereby reducing systemic exposure and side effects.[1][4][5][6][7]
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Combination Therapy: Using cucurbitacins at lower, less toxic doses in conjunction with other chemotherapeutic agents to achieve a synergistic anticancer effect.[4][5][8][9][10]
Q2: Which structural features of cucurbitacins are associated with high toxicity?
A2: Research indicates that certain structural motifs contribute significantly to the toxicity of cucurbitacins. For instance, the presence of a double bond at C23 and an acetyl group at C25 has been identified as a factor that increases toxicity.[4] Modifying these sites is a key strategy in designing less toxic derivatives.
Q3: How can nano-formulations help in reducing cucurbitacin toxicity?
A3: Nano-formulations, such as polymeric micelles, liposomes, and nanoparticles, can significantly reduce the toxicity of cucurbitacins.[1][5][6] These systems improve the solubility and stability of the hydrophobic cucurbitacin molecules.[4][5] They can also be designed for targeted delivery to tumor tissues, which minimizes exposure to healthy cells and reduces overall toxicity.[1][4][7][11] Studies have shown that cucurbitacins loaded into nanoparticles have significantly reduced toxicity compared to the free drug.[5]
Q4: What should I do if I observe high cytotoxicity in my normal cell line controls?
A4: High cytotoxicity in normal cell lines is a known issue with many cucurbitacin compounds.[2] Consider the following troubleshooting steps:
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Dose Reduction: Lower the concentration of the cucurbitacin derivative. Synergistic effects can often be achieved with lower doses when used in combination with other agents.[9]
-
Structural Analogs: Switch to a derivative that has been reported to have a better therapeutic index. For example, some derivatives show significantly less cytotoxicity to normal cell lines like L-O2 compared to the parent cucurbitacin B.[2][3]
-
Formulation Strategy: If you are working with a pure compound, consider encapsulating it in a nanocarrier to improve its safety profile.[5][6]
Q5: Can combination therapy lead to unexpected toxicities?
A5: While combination therapy aims to reduce overall toxicity by using lower doses of individual drugs, it is possible to observe unexpected or synergistic toxicities. It is crucial to perform thorough in vitro and in vivo toxicity profiling of the specific combination. Start with a dose-response matrix to identify synergistic, additive, or antagonistic interactions and to find the optimal, least toxic concentrations.
Troubleshooting Guides
Issue 1: Poor Therapeutic Index of a Novel Cucurbitacin Derivative
Problem: My newly synthesized cucurbitacin derivative shows potent anticancer activity but also exhibits high toxicity to normal cells in vitro, resulting in a low therapeutic index (TI).
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Structural Toxicity | The derivative may retain the core toxicophoric features of the parent compound. Consider further structural modifications. For example, derivatives of Cucurbitacin B have been synthesized that show a 14.7-fold increase in TI compared to the parent compound.[2][3] |
| Off-Target Effects | The compound may be inhibiting critical pathways in normal cells. Perform pathway analysis (e.g., on the JAK/STAT pathway) in both cancer and normal cells to understand the mechanism of toxicity.[4][12] |
| Poor Solubility | Poor aqueous solubility can lead to aggregation and non-specific toxicity. Confirm the solubility of your compound in the assay medium and consider using a solubilizing agent or developing a nano-formulation.[5][11] |
Issue 2: In vivo Toxicity Observed at Potentially Therapeutic Doses
Problem: My cucurbitacin-based formulation is causing significant weight loss and other signs of toxicity in animal models before a therapeutic effect on the tumor is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Systemic Exposure | The formulation may be releasing the drug too quickly, leading to high systemic concentrations. Modify the nanocarrier to achieve a more controlled and sustained release profile. |
| Lack of Targeting | The formulation may be accumulating in healthy organs. Incorporate a targeting ligand (e.g., folate, antibodies) onto the surface of your nanocarrier to enhance tumor-specific accumulation.[1][11] |
| Combination Dosing | The dose of the cucurbitacin may still be too high. Explore combination therapy. For example, low-dose cucurbitacin B (0.5 mg/kg) combined with low-dose methotrexate significantly inhibited tumor growth in mice where either agent alone was ineffective.[9] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Cucurbitacin B and a Derivative (Compound 10b)
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Therapeutic Index (TI) |
| Cucurbitacin B | HepG-2 | - | L-O2 | - | 0.32 |
| Compound 10b | HepG-2 | 0.63 | L-O2 | - | 4.71 |
| Data sourced from a study on anti-hepatocellular carcinoma agents.[3] |
Table 2: Acute Toxicity (LD50) of Selected Cucurbitacins in Mice
| Cucurbitacin | LD50 (mg/kg) |
| Cucurbitacin A | 1.2 (male mice) |
| Cucurbitacin B | 1.0 |
| Cucurbitacin E | 2.0 |
| Data from selected reports on cucurbitacin toxicity.[4] |
Experimental Protocols
Protocol 1: Preparation of Cucurbitacin-Loaded Polymeric Micelles
This protocol is a generalized procedure based on methodologies for encapsulating hydrophobic drugs like cucurbitacins.
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Polymer Selection: Choose a suitable amphiphilic block copolymer (e.g., PEO-b-PBCL).
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Drug and Polymer Solubilization: Dissolve the cucurbitacin derivative and the block copolymer in a suitable organic solvent (e.g., acetone, acetonitrile).
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Micelle Formation: Add the organic solution dropwise into a vigorously stirring aqueous solution (e.g., deionized water or PBS). This will induce the self-assembly of the polymer into micelles, encapsulating the hydrophobic drug in the core.
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Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or through dialysis against the aqueous phase for 24-48 hours.
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Purification and Concentration: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates. Concentrate the solution if necessary using ultrafiltration.
-
Characterization: Analyze the micelles for particle size, polydispersity index (PDI), drug loading content, and encapsulation efficiency.
Protocol 2: Evaluation of In Vitro Cytotoxicity (MTT Assay)
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Cell Seeding: Seed cancer cells and a normal control cell line into 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours.
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Compound Treatment: Prepare serial dilutions of the cucurbitacin derivative (free compound or nano-formulation). Replace the medium in the wells with medium containing the different drug concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Visualizations
Caption: Workflow for developing cucurbitacin derivatives with reduced toxicity.
Caption: Cucurbitacin inhibition of the JAK/STAT3 signaling pathway.
References
- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Biomimetic Cucurbitacin B-Polydopamine Nanoparticles for Synergistic Chemo-Photothermal Therapy of Breast Cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic effect of low-dose cucurbitacin B and low-dose methotrexate for treatment of human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drum.lib.umd.edu [drum.lib.umd.edu]
- 12. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of 3-Epi-Isocucurbitacin B.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-Epi-Isocucurbitacin B.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the semi-synthesis of this compound from Cucurbitacin B, focusing on the critical C3 epimerization step.
Q1: My C3-epimerization reaction is not going to completion. What are the possible causes and solutions?
A1: Incomplete conversion of Cucurbitacin B to its C3-epimer is a common issue. Several factors could be at play depending on the chosen method.
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For Mitsunobu Reaction:
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Steric Hindrance: The C3-hydroxyl group in the cucurbitacin scaffold is sterically hindered, which can slow down the reaction.
-
Solution: Increase reaction time and/or temperature. Consider using less bulky azodicarboxylates and phosphines.
-
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Reagent Purity: Impurities in triphenylphosphine (PPh₃) or the azodicarboxylate (e.g., DEAD or DIAD) can inhibit the reaction.
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Solution: Use freshly purified reagents. PPh₃ can be recrystallized, and DEAD/DIAD should be handled under inert atmosphere.
-
-
Insufficient Acidity of Nucleophile: The pKa of the nucleophile is crucial for a successful Mitsunobu reaction.[1]
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Solution: If using a carboxylic acid for inversion, a more acidic one like p-nitrobenzoic acid may improve the yield for sterically hindered alcohols.[2]
-
-
-
For Oxidation-Reduction Sequence:
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Incomplete Oxidation: The initial oxidation of the C3-hydroxyl to a ketone may be sluggish.
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Solution: Ensure the oxidant (e.g., Dess-Martin periodinane, PCC) is active and used in sufficient excess. Monitor the reaction by TLC until the starting material is consumed.
-
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Unfavorable Reduction Equilibrium: The stereoselectivity of the subsequent reduction of the C3-ketone determines the final product ratio.
-
Solution: The choice of reducing agent is critical. Bulky hydride reagents (e.g., L-Selectride®) tend to favor the formation of the axial alcohol (3-epi configuration) via equatorial attack. Experiment with different reducing agents and temperatures to optimize the diastereoselectivity.
-
-
Q2: I am observing significant formation of side products. How can I minimize them?
A2: Side product formation is often linked to the reactivity of the cucurbitacin scaffold.
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In Mitsunobu Reaction:
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Elimination Products: The formation of alkenes through elimination can compete with the desired substitution, especially at higher temperatures.
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Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
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Reagent-Derived Byproducts: Removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.
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Solution: Chromatographic purification is typically required. Using polymer-bound reagents or modified phosphines can simplify workup.[3]
-
-
-
In Oxidation-Reduction Sequence:
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Over-oxidation: Stronger oxidants might affect other sensitive functional groups in the molecule.
-
Solution: Use mild and selective oxidizing agents like Dess-Martin periodinane.
-
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Epimerization at other centers: Under harsh basic or acidic conditions, other stereocenters might be at risk of epimerization.
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Solution: Maintain neutral or mildly acidic/basic conditions throughout the synthesis and workup.
-
-
Q3: How can I effectively separate this compound from the starting material, Cucurbitacin B, and other isomers?
A3: The separation of diastereomers can be challenging due to their similar physical properties.
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Chromatography:
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Technique: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often effective for separating closely related isomers.
-
Column and Mobile Phase: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) to achieve optimal separation.
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Flash Chromatography: For larger scale purifications, careful optimization of the solvent system for silica gel flash chromatography is necessary. A combination of hexanes and ethyl acetate, or dichloromethane and methanol, with slow gradients can improve resolution.
-
Q4: What are the key analytical techniques to confirm the successful synthesis and stereochemistry of this compound?
A4: A combination of spectroscopic methods is essential for full characterization.
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NMR Spectroscopy:
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¹H NMR: The chemical shift and coupling constants of the H-3 proton will be significantly different for the two epimers. The axial H-3 in Cucurbitacin B will have a different multiplicity and chemical shift compared to the equatorial H-3 in the 3-epi isomer.
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NOESY/ROESY: These 2D NMR techniques can confirm the stereochemical inversion at C3 by observing through-space correlations between the H-3 proton and other nearby protons, particularly the axial methyl groups.
-
-
Mass Spectrometry: To confirm the correct molecular weight of the product.
-
Chiral HPLC: Can be used to determine the diastereomeric purity of the final product.
Quantitative Data Summary
The following tables provide typical reaction conditions and expected outcomes for the key steps in the semi-synthesis of this compound. Note that these are illustrative values and may require optimization for specific experimental setups.
Table 1: C3-Epimerization via Mitsunobu Reaction
| Parameter | Value | Reference |
| Starting Material | Cucurbitacin B | - |
| Reagents | PPh₃ (1.5 eq), DIAD (1.5 eq), p-Nitrobenzoic acid (1.5 eq) | [2] |
| Solvent | Anhydrous THF | - |
| Temperature | 0 °C to room temperature | - |
| Reaction Time | 12-24 hours | - |
| Subsequent Step | Saponification (e.g., K₂CO₃ in MeOH/H₂O) | - |
| Expected Yield | 50-70% (over two steps) | - |
| Key Challenge | Removal of byproducts, potential for elimination. | [3] |
Table 2: C3-Epimerization via Oxidation-Reduction Sequence
| Step | Parameter | Value | Reference |
| 1. Oxidation | Starting Material | Cucurbitacin B | - |
| Reagent | Dess-Martin Periodinane (1.5 eq) | - | |
| Solvent | Anhydrous CH₂Cl₂ | - | |
| Temperature | Room temperature | - | |
| Reaction Time | 1-3 hours | - | |
| Expected Yield | >95% | - | |
| 2. Reduction | Starting Material | 3-keto-Cucurbitacin B | - |
| Reagent | L-Selectride® (1.2 eq) | - | |
| Solvent | Anhydrous THF | - | |
| Temperature | -78 °C | - | |
| Reaction Time | 1-2 hours | - | |
| Expected Yield | 80-90% | - | |
| Diastereoselectivity | >10:1 in favor of 3-epi isomer | - |
Detailed Experimental Protocols
Protocol 1: Epimerization of C3-Hydroxyl Group via Mitsunobu Reaction followed by Saponification
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Preparation: To a solution of Cucurbitacin B (1.0 eq) and p-nitrobenzoic acid (1.5 eq) in anhydrous THF under an argon atmosphere, add triphenylphosphine (1.5 eq).
-
Reaction: Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.
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Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the intermediate p-nitrobenzoate ester.
-
Saponification: Dissolve the purified ester in a mixture of methanol and water. Add potassium carbonate (3.0 eq) and stir at room temperature for 4-6 hours.
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Purification: Neutralize the reaction with dilute HCl, extract with ethyl acetate, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by HPLC to afford this compound.
Protocol 2: Epimerization of C3-Hydroxyl Group via Oxidation-Reduction Sequence
-
Oxidation: To a solution of Cucurbitacin B (1.0 eq) in anhydrous dichloromethane under an argon atmosphere, add Dess-Martin periodinane (1.5 eq) in one portion.
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Monitoring (Oxidation): Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup (Oxidation): Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-keto-Cucurbitacin B, which can often be used in the next step without further purification.
-
Reduction: Dissolve the crude 3-keto-Cucurbitacin B in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Reaction (Reduction): Add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise.
-
Monitoring (Reduction): Stir at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup (Reduction): Quench the reaction by slowly adding water, followed by hydrogen peroxide and a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by HPLC to afford this compound.
Visualizations
Caption: Synthetic routes for the C3-epimerization of Cucurbitacin B.
Caption: Troubleshooting logic for the Mitsunobu reaction.
References
How to control for off-target effects of 3-Epi-Isocucurbitacin B.
Disclaimer: Information regarding 3-Epi-Isocucurbitacin B is limited in the current scientific literature. This guide is based on available data for the closely related compounds Isocucurbitacin B and other members of the cucurbitacin family. Researchers should validate these findings for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound and related compounds?
A1: Based on studies of Isocucurbitacin B and Cucurbitacin B, the primary molecular targets appear to be components of key signaling pathways involved in cell proliferation, survival, and metastasis. The most frequently implicated pathways include:
-
JAK/STAT Pathway: Cucurbitacins are well-documented inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3.[1]
-
PI3K/AKT/mTOR Pathway: Several studies have shown that Isocucurbitacin B can inhibit the growth of cancer cells by suppressing the PI3K/AKT/mTOR signaling cascade.[2][3][4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another pathway modulated by cucurbitacins.[4][5]
Q2: I am observing unexpected cellular toxicity at concentrations where I don't expect to see an effect on my primary target. Could this be due to off-target effects?
A2: Yes, unexpected toxicity is a common indicator of off-target effects. Cucurbitacins are known to be potent cytotoxic compounds, and off-target interactions can contribute to this activity.[6] It is crucial to determine the therapeutic window for your specific cell line by performing a dose-response curve and assessing cell viability.
Q3: How can I confirm that the observed phenotype in my experiment is a direct result of inhibiting the intended target of this compound?
A3: To confirm on-target activity, a combination of experiments is recommended:
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Rescue Experiments: Transfect cells with a mutated, inhibitor-resistant version of your target protein. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: If another inhibitor targeting the same protein but with a different chemical structure produces the same phenotype, it strengthens the evidence for on-target activity.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to your target protein within the cell.[7][8][9]
Q4: What are the best practices for choosing a working concentration of this compound to minimize off-target effects?
A4: To minimize off-target effects, it is advisable to use the lowest concentration of the compound that still elicits the desired on-target effect. This can be determined by generating a dose-response curve for your specific assay. Ideally, concentrations should be kept at or near the IC50 or EC50 for the primary target.
Troubleshooting Guides
Problem 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of the compound, lot-to-lot variability, or off-target effects.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use freshly prepared solutions of this compound. Verify the purity of your compound stock if possible.
-
Titrate the Compound: Perform a dose-response experiment to identify the optimal concentration for your assay.
-
Validate On-Target Engagement: Use a direct binding assay like CETSA to confirm the compound is engaging with your intended target at the concentrations used.[7][8][9]
-
Problem 2: Observed phenotype does not match the known function of the intended target.
-
Possible Cause: The phenotype is driven by one or more off-target effects.
-
Troubleshooting Steps:
-
Conduct a Rescue Experiment: This is a critical step to link the phenotype to the target.
-
Off-Target Profiling: If available, screen this compound against a panel of kinases or other relevant protein families to identify potential off-targets.
-
Literature Review: Investigate the known off-targets of other cucurbitacins, as they may share off-target profiles.
-
Quantitative Data
Table 1: Reported IC50 Values for Isocucurbitacin B and Cucurbitacin B in Various Cancer Cell Lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Isocucurbitacin B | HeLa | Cytotoxicity | 0.93 - 9.73 | [10] |
| Isocucurbitacin B | HT-29 | Cytotoxicity | 0.93 - 9.73 | [10] |
| Cucurbitacin B | A549 (Lung Cancer) | Proliferation | Dose-dependent inhibition | [1] |
| Cucurbitacin B | HepG2 (Liver Cancer) | Cytotoxicity | Not specified | [11] |
Table 2: Kinase Inhibition Profile of Cucurbitacin B.
| Kinase | Percent Inhibition at 500 nM | IC50 (nM) | Reference |
| TrkA | >90% | 178 | [12] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from general CETSA procedures and is suitable for natural products like this compound as it does not require modification of the compound.[7][8][9]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Harvest and resuspend cells in a protein-stabilizing buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods. An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Rescue Experiment for Target Validation
This protocol outlines a general workflow for a rescue experiment using a siRNA-resistant construct.
-
Design and Generate a Rescue Construct: Create a plasmid expressing your target protein with silent mutations in the siRNA-binding site. This makes the expressed protein resistant to siRNA-mediated degradation.
-
Knockdown of Endogenous Protein: Transfect your cells with siRNA targeting the endogenous protein of interest.
-
Transfection of Rescue Construct: After a suitable knockdown period (e.g., 24-48 hours), transfect the cells with the siRNA-resistant rescue plasmid.
-
Treatment with this compound: Treat the cells with this compound at the desired concentration.
-
Phenotypic Analysis: Assess the phenotype of interest. If the phenotype observed with the inhibitor and siRNA knockdown is reversed in the cells expressing the rescue construct, it confirms that the effect is mediated through the target protein.
Visualizations
References
- 1. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification and characterization of the Cucurbitacins, a novel class of small-molecule inhibitors of Tropomyosin receptor kinase a - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Epi-Isocucurbitacin B Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Epi-Isocucurbitacin B from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been identified in various plant species. A notable source is Ipomopsis aggregata. It is often found alongside other cucurbitacins in plants belonging to the Cucurbitaceae family, such as cucumber, melon, and pumpkin species.
Q2: What is the most effective solvent for extracting this compound?
A2: The choice of solvent significantly impacts the extraction yield. Cucurbitacins, being triterpenoids, exhibit good solubility in moderately polar organic solvents. Methanol, ethanol, and chloroform are commonly used for the extraction of cucurbitacins. Mixtures of these solvents with water can also be effective. For instance, a 90% methanol solution has been successfully used for extracting cucurbitacins from pumpkin leaves[1][2]. Chloroform has also been highlighted as an optimal solvent for the isolation and purification of certain cucurbitacins[3]. The ideal solvent and its concentration should be optimized for each specific plant matrix.
Q3: How does temperature affect the stability and yield of this compound during extraction?
A3: Temperature is a critical factor in the extraction of cucurbitacins. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds. Studies on other cucurbitacins have shown that drying plant material at elevated temperatures (above 60°C) can significantly reduce the yield[4]. For instance, drying fruits of Cucumis species at temperatures from 52 to 100°C led to a decline in cucurbitacin A and B content[5]. It is generally recommended to use moderate temperatures (e.g., 40-50°C) for extraction to balance yield and stability.
Q4: What are the recommended methods for purifying this compound from a crude extract?
A4: A multi-step purification approach is typically necessary to isolate this compound. Initial purification can be achieved using column chromatography with silica gel as the stationary phase[6]. A sequential extraction with a non-polar solvent followed by a moderately polar solvent can also be used to remove impurities like waxes and pigments before chromatographic separation[6]. For final purification and to obtain a high-purity compound, High-Performance Liquid Chromatography (HPLC) is the preferred method[1][7][8].
Q5: How can I improve the overall yield of this compound?
A5: To maximize the yield, consider the following:
-
Plant Material Preparation: Proper drying and grinding of the plant material to a small particle size can enhance extraction efficiency. However, be mindful of the drying temperature to prevent degradation[4][5].
-
Extraction Method: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) can offer higher yields and reduced extraction times compared to conventional methods.
-
Process Optimization: Systematically optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature.
-
Purification Efficiency: Minimize losses during purification by carefully selecting chromatographic conditions and reducing the number of purification steps where possible.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Increase extraction time. - Reduce particle size of the plant material by finer grinding. - Increase the solvent-to-solid ratio. - Agitate the mixture more vigorously during extraction. |
| Inappropriate Solvent | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and their aqueous mixtures). - Consider using a sequence of solvents, starting with a non-polar solvent to remove lipids and waxes. |
| Degradation of Compound | - Lower the extraction temperature. - Protect the extract from light and air, as some cucurbitacins are sensitive to oxidation and photodegradation. - Consider the pH of the extraction medium, as extreme pH can cause degradation[5]. |
| Sub-optimal Plant Material | - Ensure the plant material was harvested at the correct stage of maturity, as cucurbitacin content can vary. - Use a proper drying method to preserve the compound. Oven-drying at 52°C has been suggested as a compromise to prevent microbial growth while minimizing degradation of some cucurbitacins[4][9]. |
Poor Purity After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inadequate Separation | - Optimize the solvent system (mobile phase) for better resolution. A gradient elution may be more effective than isocratic. - Adjust the stationary phase (e.g., use a different type of silica gel or a different adsorbent). - Decrease the column loading to avoid overloading. |
| Co-elution of Impurities | - Use a multi-step purification process. Consider a preliminary clean-up step before column chromatography. - Employ orthogonal separation techniques (e.g., normal-phase followed by reversed-phase chromatography). |
| Compound Degradation on Column | - Some compounds can degrade on silica gel. Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica. - Work at lower temperatures if the compound is thermally labile. |
Issues During HPLC Purification
| Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | - Tailing: May be due to interactions with active sites on the column. Try adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase. Also, check for column overload. - Fronting: Often caused by column overload or poor sample solubility in the mobile phase. Reduce the injection volume or sample concentration. |
| Poor Resolution Between Peaks | - Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent to water can significantly impact resolution. - Change the type of organic modifier (e.g., from acetonitrile to methanol or vice versa). - Use a column with a different stationary phase chemistry (e.g., C30 instead of C18 for better separation of isomers)[3]. - Decrease the flow rate to increase the number of theoretical plates. |
| Ghost Peaks | - Ghost peaks can arise from impurities in the mobile phase, the injector, or from the previous injection (carryover). - Flush the system thoroughly. - Ensure high-purity solvents are used for the mobile phase. - Run a blank gradient to identify the source of the ghost peaks. |
| Baseline Noise or Drift | - Noise: Can be caused by air bubbles in the system, a failing detector lamp, or contaminated mobile phase. Degas the mobile phase thoroughly and check the detector performance. - Drift: Often occurs during gradient elution due to differences in the UV absorbance of the mobile phase components. Using a reference wavelength can help to correct for this. |
Data Presentation
Table 1: Comparison of Extraction Methods for Cucurbitacins (Reference Data)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g DW) - Reference Cucurbitacins | Reference |
| Continuous Shaking | Chloroform | 50 | 30 min | Cucurbitacin I: 2.35, Cucurbitacin B: 1.58 | [6] |
| Steam Bath Assisted | Chloroform | - | - | Cucurbitacin I: 1.44, Cucurbitacin B: 0.78 | [6] |
| Maceration | 90% Methanol | Room Temp. | 3 days | Cucurbitacins B and E (qualitative) | [1][2] |
| Soxhlet | Ethanol | - | 3 hours | - | [10] |
Note: The yields presented are for Cucurbitacin I and B from Diplocyclos palmatus and are intended for reference, as specific yield data for this compound is limited.
Table 2: Influence of Drying Temperature on Cucurbitacin Content (Reference Data)
| Drying Temperature (°C) | Cucurbitacin A Reduction (%) | Cucurbitacin B Reduction (%) | Reference |
| 60 | -25 (increase) | 47 | [4] |
| 70 | 50 | 65 | [4] |
| 80 | 75 | 78 | [4] |
| 90 | 88 | 83 | [4] |
| 100 | 92 | 86 | [4] |
Note: Data shows the percentage reduction in cucurbitacin content relative to drying at 52°C. This highlights the significant impact of temperature on cucurbitacin stability.
Experimental Protocols
Protocol 1: General Extraction of Cucurbitacins
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, fruits) in a forced-air oven at a controlled temperature, ideally around 52°C, to prevent microbial contamination and minimize degradation of the target compound[4][9].
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Grind the dried material to a fine powder (e.g., 150 µm mean particle size) to increase the surface area for extraction[6].
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., 90% methanol or chloroform) at a solid-to-solvent ratio of 1:30 (g/mL)[1][2][6].
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Extract for a defined period (e.g., 30 minutes to 3 days) at a controlled temperature (e.g., room temperature to 50°C) with continuous agitation[1][2][6].
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Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create a uniform stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate)[6].
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
-
Pool the fractions containing pure or enriched this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
System Preparation:
-
Use a reversed-phase column (e.g., C18).
-
Prepare a mobile phase of high-purity solvents, typically a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[7].
-
Degas the mobile phase to prevent air bubbles.
-
-
Method Development:
-
Develop a gradient elution method to achieve good separation of the target compound from impurities. An example gradient could be starting with a lower concentration of organic solvent and gradually increasing it.
-
Set the UV detector to a wavelength where cucurbitacins absorb, typically around 230 nm[5].
-
-
Purification:
-
Inject the enriched fraction from column chromatography.
-
Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low extraction yield.
Caption: Common HPLC purification issues and their solutions.
References
- 1. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Shelf-life in cucurbitacin-containing phytonematicides: Non-conformity to Arrhenius model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 7. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Best practices for handling and storing 3-Epi-Isocucurbitacin B.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 3-Epi-Isocucurbitacin B, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a cucurbitane triterpenoid, a class of biochemical compounds found in various plants, notably in the family Cucurbitaceae.[1][2] Like other cucurbitacins, it is known for its cytotoxic properties and is under investigation for its potential biological activities, including anticancer effects.[2][3] It has shown significant cytotoxicity against several human tumor cell lines.[2]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to store the compound in a tightly sealed container in a dry and well-ventilated place.
3. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO. It is recommended to prepare and use the solution on the same day.[4][5] However, if necessary, stock solutions can be stored in tightly sealed vials as aliquots at -20°C for up to two weeks, and in some cases, for several months.[4][5] Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[4]
4. What are the main safety precautions when handling this compound?
As with many cytotoxic compounds, this compound should be handled with care. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale the compound.[5] It is recommended to use personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. After handling, wash your hands thoroughly.[5]
5. What are the known signaling pathways affected by cucurbitacins like this compound?
Cucurbitacins are known to impact several signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the PI3K/AKT, MAPK, and STAT3 signaling pathways.[6] Some cucurbitacins have also been shown to inhibit the Hippo-YAP signaling pathway. These compounds can induce apoptosis and disrupt the cell cycle in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed in cell culture experiments. | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The chosen cell line may be resistant to the effects of this particular cucurbitacin. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line. Published studies on similar compounds often use concentrations in the micromolar range. 2. Ensure the compound has been stored correctly at -20°C and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh solutions if degradation is suspected. 3. Try a different cell line known to be sensitive to cucurbitacins or investigate potential resistance mechanisms in your current cell line. |
| Precipitation of the compound in cell culture media. | 1. Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. 2. High final DMSO concentration: The final concentration of DMSO in the cell culture media may be too high, leading to cytotoxicity or affecting compound solubility. | 1. When diluting the DMSO stock solution into your culture media, ensure rapid and thorough mixing. The final concentration of the organic solvent should be kept to a minimum, typically below 0.5%, to avoid solvent-induced effects on the cells. 2. Prepare an intermediate dilution of the stock solution in culture media before adding it to the final cell culture plate to ensure better mixing and solubility. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation: Inconsistent pipetting or weighing of the compound can lead to variations in the final concentration. 2. Differences in cell culture conditions: Variations in cell density, passage number, or incubation time can affect the experimental outcome. 3. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can lead to degradation of the compound. | 1. Be meticulous when preparing stock solutions. Use a calibrated balance and appropriate pipettes. 2. Standardize your cell culture protocols. Ensure consistent cell seeding densities and treatment times across all experiments. Use cells within a specific passage number range. 3. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Unexpected off-target effects or cellular stress responses. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound purity: The purity of the this compound may be lower than specified, with contaminants causing off-target effects. | 1. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between compound-specific effects and solvent-induced effects. 2. Ensure you are using a high-purity compound from a reputable supplier. If in doubt, you may consider analytical methods to verify the purity. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₆O₈ | [4] |
| Molecular Weight | 558.70 g/mol | [4] |
| Recommended Long-Term Storage | -20°C | |
| Recommended Short-Term Storage | 2-8°C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on a cancer cell line.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis
This protocol outlines the key steps for analyzing protein expression changes following treatment with this compound.
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Cell Lysis: After treating the cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Real-Time Quantitative PCR (RT-qPCR)
This protocol provides a framework for analyzing changes in gene expression.
-
RNA Extraction: Following treatment, extract total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
RT-qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and specific primers for your target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the PI3K/AKT and STAT3 signaling pathways, which are often dysregulated in cancer.
References
- 1. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 2. This compound | 89647-62-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:89647-62-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. CAS 89647-62-1 | this compound [phytopurify.com]
- 6. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 3-Epi-Isocucurbitacin B and Cucurbitacin B
An In-depth Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of natural compounds. Among these, cucurbitacins, a class of tetracyclic triterpenoid compounds, have demonstrated significant cytotoxic and antitumor properties. This guide provides a detailed comparison of the anticancer activities of two prominent cucurbitacins: 3-Epi-Isocucurbitacin B and its well-studied isomer, Cucurbitacin B. While direct comparative studies are limited, this document synthesizes the available experimental data to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
In Vitro Cytotoxicity: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for Cucurbitacin B and Isocucurbitacin B (as a proxy for this compound due to the limited direct data on the latter) across various human cancer cell lines. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of Cucurbitacin B in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 9.67 ± 1.04 | [1] |
| A2780 | Ovarian Cancer | 0.48 (24h), 0.25 (48h), 0.21 (72h) | [2] |
| A2780/Taxol | Paclitaxel-Resistant Ovarian Cancer | Nearly identical to A2780 | [2] |
| U-2 OS | Osteosarcoma | 20-100 (significant viability reduction) | [3] |
| Breast Cancer Cell Lines (unspecified) | Breast Cancer | 0.01 - 0.1 | [4] |
Table 2: IC50 Values of Isocucurbitacin B in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.93 - 9.73 | [5] |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 | [5] |
| U251 | Glioma | Significant viability reduction at 0.1, 0.5, 1 (24h) | [6] |
| U87 | Glioma | Significant viability reduction at 0.1, 0.5, 1 (24h) | [6] |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Both Cucurbitacin B and its isomers exert their anticancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
Induction of Apoptosis
Cucurbitacin B is a potent inducer of apoptosis in a variety of cancer cells.[7] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, in prostate cancer PC3 cells, Cucurbitacin B treatment led to a dose-dependent increase in both early and late apoptotic cells.[1] At a concentration of 25 µM, the percentage of early apoptotic cells was 37.81% ± 3.88%, and late apoptotic cells was 42.84% ± 3.74%.[1] This process is often accompanied by the activation of key executioner proteins like caspase-3 and caspase-9.[1][7]
Cell Cycle Arrest
A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Cucurbitacin B has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including breast and colon cancer.[8][9] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. In cutaneous squamous cell carcinoma cell lines, Cucurbitacin B at a concentration of 10⁻⁷ M caused a prominent G2/M arrest after 48 hours of treatment.[10]
Unraveling the Molecular Targets: Signaling Pathways
The anticancer activities of cucurbitacins are underpinned by their ability to modulate critical signaling pathways that govern cell growth, proliferation, and survival.
Signaling Pathways Modulated by Cucurbitacin B
Cucurbitacin B has been extensively shown to inhibit the JAK/STAT and PI3K/Akt/mTOR signaling pathways.[11] These pathways are often aberrantly activated in cancer and play a crucial role in tumor progression. By inhibiting these pathways, Cucurbitacin B can suppress cancer cell proliferation and induce apoptosis. Additionally, Cucurbitacin B has been reported to affect the MAPK pathway and the VEGF/FAK/MMP-9 signaling axis , which is involved in metastasis and angiogenesis.[3][12]
References
- 1. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 6. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
3-Epi-Isocucurbitacin B vs. Isocucurbitacin B: A Comparative Analysis for Researchers
In the realm of natural product chemistry and oncology research, cucurbitacins represent a class of tetracyclic triterpenoids with significant cytotoxic and antitumor properties.[1][2] Among these, Isocucurbitacin B and its stereoisomer, 3-Epi-Isocucurbitacin B, have garnered attention for their potent biological activities. This guide provides a detailed comparative analysis of these two compounds, presenting available experimental data, outlining key signaling pathways, and detailing relevant experimental protocols to support further research and drug development.
Overview and Cytotoxicity
Both this compound and Isocucurbitacin B have been identified as principal cytotoxic constituents in plant species such as Ipomopsis aggregata.[3][4] While direct comparative studies are limited, existing data from various sources allow for an initial assessment of their cytotoxic potential against different cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available cytotoxic activity data for this compound and Isocucurbitacin B. It is important to note that the data are compiled from different studies, and direct comparison of potency should be approached with caution due to variations in experimental conditions and cell lines used.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | A-549 (Human Lung Carcinoma) | N/A | N/A | N/A | [5] |
| SK-OV-3 (Human Ovarian Adenocarcinoma) | N/A | N/A | N/A | [5] | |
| SK-MEL-2 (Human Skin Melanoma) | N/A | N/A | N/A | [5] | |
| XF-498 (Human CNS Tumor) | N/A | N/A | N/A | [5] | |
| HCT-15 (Human Colon Adenocarcinoma) | N/A | N/A | N/A | [5] | |
| Isocucurbitacin B | HeLa (Human Cervical Adenocarcinoma) | MTT Assay | IC50 | 0.93 - 9.73 | [6] |
| HT-29 (Human Colon Adenocarcinoma) | MTT Assay | IC50 | 0.93 - 9.73 | [6] | |
| U251 (Human Glioblastoma) | N/A | IC50 | < 1 | [7] | |
| U87 (Human Glioblastoma) | N/A | IC50 | < 1 | [8] |
Note: Specific IC50 values for the cell lines tested with this compound were not available in the reviewed literature. The reference indicates significant cytotoxicity was observed.
Mechanism of Action: Signaling Pathway Inhibition
Cucurbitacins are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[9] Isocucurbitacin B, for instance, has been shown to inhibit glioma growth by targeting the PI3K/AKT and MAPK pathways.[8] The diagram below illustrates a generalized view of the PI3K/AKT pathway, a common target for this class of compounds.
Experimental Protocols
The evaluation of cytotoxicity is a fundamental step in the analysis of potential anticancer compounds. The following sections detail a general protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.
1. MTT Cytotoxicity Assay
This protocol is a generalized procedure and may require optimization based on the specific cell line and laboratory conditions.
Methodology Details:
-
Cell Culture: Maintain the selected cancer cell line in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).
-
Cell Seeding: Harvest cells during their exponential growth phase and seed them into 96-well microplates at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Isocucurbitacin B in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation inhibition (typically 48 to 72 hours).
-
MTT Addition and Solubilization: Following treatment, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Conclusion
Both this compound and Isocucurbitacin B demonstrate significant cytotoxic properties, positioning them as valuable candidates for further anticancer research. Isocucurbitacin B has been more extensively studied, with established mechanisms of action involving the inhibition of critical cell signaling pathways like PI3K/AKT. The available data suggests that both compounds are potent, though a definitive comparison of their efficacy requires direct comparative studies using a standardized panel of cell lines and assays. The protocols and pathway information provided in this guide serve as a foundation for researchers to design and execute further investigations into the therapeutic potential of these compelling natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rain-tree.com [rain-tree.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Precision of Bioassays for Cucurbitacin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the precision of various bioassays used for the analysis of cucurbitacin compounds. The information presented is based on available experimental data to aid in the selection of appropriate assays for research and drug development purposes.
Data Presentation: Quantitative Comparison of Assay Precision
The precision of an assay is a critical parameter for the reliable quantification and biological characterization of compounds like cucurbitacins. Below are tables summarizing the precision of both analytical methods for quantification and biological assays for activity measurement.
Table 1: Precision of Analytical Methods for Cucurbitacin Quantification
Analytical methods are essential for determining the exact concentration of cucurbitacin compounds in various samples, which is a prerequisite for accurate bioassay validation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose. The precision of these methods is typically reported as the coefficient of variation (CV), with lower percentages indicating higher precision.
| Cucurbitacin | Method | Matrix | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) |
| Cucurbitacin B | UPLC-MS/MS | Rat Plasma | < 15% | < 15% |
| Cucurbitacin B | HPLC | Plant Material | 1.03 - 2.95% | 2.29% |
| Dihydrocucurbitacin B | HPLC | Plant Material | 1.30 - 2.05% | 1.64% |
| Cucurbitacin E | LC-MS/MS | Rat Plasma | Not Reported | Not Reported |
| Cucurbitacin I | LC-MS/MS | Rat Plasma | Not Reported | Not Reported |
| Multiple Cucurbitacins | HPLC | Plant Material | < 2.7% | 4.4% |
Data compiled from multiple sources.[1][2]
Table 2: Comparison of Cytotoxicity Bioassays for Cucurbitacin Compounds
Cytotoxicity assays are fundamental bioassays for evaluating the anticancer potential of cucurbitacin compounds. The precision of these assays can be inferred from the consistency of the half-maximal inhibitory concentration (IC50) values obtained across different experiments. While detailed precision data (intra- and inter-assay CV for IC50) is not always reported, the following table presents a comparison of commonly used cytotoxicity assays with typical precision ranges observed in cellular assays.
| Bioassay Method | Principle | Typical Intra-Assay CV | Typical Inter-Assay CV | Suitability for Cucurbitacins |
| MTT Assay | Measures metabolic activity via reduction of tetrazolium salt to formazan. | < 10% | < 15% | Widely used for cucurbitacins to determine IC50 values in cancer cell lines. |
| Resazurin (AlamarBlue) Assay | Measures cell viability through the reduction of resazurin to the fluorescent resorufin. | < 10% | < 15% | A sensitive and non-toxic alternative to MTT, suitable for cucurbitacin cytotoxicity screening. |
| LDH Release Assay | Quantifies lactate dehydrogenase (LDH) released from damaged cells as a marker of cytotoxicity. | < 15% | < 20% | Useful for measuring membrane integrity loss induced by cucurbitacins. |
| Caspase Activity Assay | Measures the activity of caspases, key mediators of apoptosis. | < 15% | < 20% | Suitable for mechanistic studies of cucurbitacin-induced apoptosis. |
General precision values are based on established assay validation guidelines.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments related to the validation of bioassays for cucurbitacin compounds.
Protocol 1: General Workflow for Validating Cytotoxicity Bioassay Precision
This protocol outlines the steps for validating the precision of a cell-based cytotoxicity assay, such as the MTT or Resazurin assay, for cucurbitacin compounds.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.
-
Ensure cells are in the logarithmic growth phase before seeding.
-
-
Compound Preparation:
-
Prepare a stock solution of the cucurbitacin compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with the various concentrations of the cucurbitacin compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (MTT or Resazurin):
-
Add the respective assay reagent (MTT or Resazurin) to each well.
-
Incubate for the recommended time to allow for color/fluorescence development.
-
For MTT, add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance (MTT) or fluorescence (Resazurin) using a plate reader.
-
-
Precision Validation:
-
Intra-assay Precision: Run multiple replicates (e.g., 3-6) of the same sample on the same plate. Calculate the mean, standard deviation, and %CV for the replicates.
-
Inter-assay Precision: Repeat the entire experiment on different days with freshly prepared reagents and cell cultures. Calculate the mean, standard deviation, and %CV for the results obtained on different days.
-
Protocol 2: Resazurin Cell Viability Assay
This protocol provides a specific method for assessing cell viability using the Resazurin assay.
-
Reagent Preparation:
-
Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Store the solution protected from light.
-
-
Cell Treatment:
-
Following the treatment of cells with cucurbitacin compounds in a 96-well plate as described in Protocol 1.
-
-
Resazurin Addition:
-
Add 10-20 µL of the Resazurin stock solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time may need optimization depending on the cell type and metabolic rate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Mandatory Visualization
Diagrams illustrating key pathways and workflows are provided below using the DOT language.
Caption: Experimental Workflow for Cytotoxicity Bioassay Precision Validation.
Cucurbitacins are known to exert their cytotoxic effects through the modulation of several key signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target.
Caption: Simplified Signaling Pathway of Cucurbitacin-mediated JAK/STAT Inhibition.
Inhibition of the JAK/STAT pathway by cucurbitacins leads to the suppression of downstream targets that promote cell proliferation and survival, and ultimately induces apoptosis.[4] This mechanism is central to their anticancer activity.
References
- 1. Cucurbitacin E Induces Autophagy-Involved Apoptosis in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of 3-Epi-Isocucurbitacin B in Combination with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of 3-Epi-Isocucurbitacin B (or its close analogue, Cucurbitacin B) when used in combination with standard chemotherapy drugs. The data presented herein is collated from various preclinical studies and aims to offer an objective overview of the enhanced anti-cancer activity, underlying molecular mechanisms, and experimental methodologies.
I. Comparative Analysis of Synergistic Efficacy
The combination of this compound with various chemotherapy agents has demonstrated significant synergistic effects across a range of cancer cell lines. This synergy is characterized by a more potent inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest compared to the effects of individual drug treatments. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies.
Table 1: Synergistic Effects of Cucurbitacin B and Cisplatin
| Cancer Type | Cell Line | IC50 (Cucurbitacin B alone) | IC50 (Cisplatin alone) | IC50 (Combination) | Key Outcomes |
| Bladder Cancer | MB49 | 0.5 µM (24h), 0.25 µM (48h)[1] | 30 µM (24h), 20 µM (48h)[1] | 0.05 µM CuB + 20 µM Cis (24h), 0.1 µM CuB + 10 µM Cis (48h)[1] | Reduced cell proliferation, activation of apoptosis and autophagy via the PI3K/AKT/mTOR pathway.[1][2][3] |
| Cutaneous Squamous Cell Carcinoma | SRB1, SRB12 | ED50: 4 x 10⁻⁷ - 10⁻⁵ M | Not specified | Synergistically potentiated anti-proliferative effect | Inhibition of cell proliferation and migration, G2/M cell cycle arrest. |
Table 2: Synergistic Effects of Cucurbitacin B and Doxorubicin
| Cancer Type | Cell Line | Combination Index (CI) | Key Outcomes | Signaling Pathway Modulation |
| Anaplastic Thyroid Carcinoma | 8505C, CAL62 | < 1.0[2] | Enhanced cytotoxicity, increased apoptosis-related proteins (cleaved PARP, COX-2), and reactive oxygen species (ROS) production.[2] | Reduction in JAK2 and STAT3 protein levels.[2] |
| Breast Cancer | MCF7 | Not specified | Suppressed expression of p-Akt, p-Erk, p-NF-κB, and p-Stat3. Decreased Bcl-2 and increased p-p53 levels.[4] | Inhibition of Akt, Erk, NF-κB, and Stat3 signaling.[4] |
Table 3: Synergistic Effects of a Cucurbitacin B Derivative (DACE) and Other Chemotherapy Drugs
| Cancer Type | Cell Line | Chemotherapy Drug | Key Outcomes | Signaling Pathway Modulation |
| Non-Small Cell Lung Cancer | A549 | Cisplatin, Irinotecan, Paclitaxel | Potent synergistic antiproliferative effects, induction of G2/M cell cycle arrest, and apoptosis.[5] | Modulation of survivin and p53 expression.[5] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on the synergistic effects of Cucurbitacin B and chemotherapy drugs.
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MB49, 8505C, A549) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Cucurbitacin B, the chemotherapy drug (e.g., Cisplatin, Doxorubicin), or a combination of both. Include a vehicle-treated control group. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined from the dose-response curves. The synergistic effect is often quantified using the Combination Index (CI), where CI < 1 indicates synergy.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with Cucurbitacin B, the chemotherapy drug, or the combination for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[7]
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histograms.
III. Visualizing the Mechanisms of Action
The synergistic effects of this compound and chemotherapy drugs are often attributed to their combined impact on critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
A. Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the combination treatments.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Caption: JAK/STAT3 signaling pathway inhibition.
B. Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating the synergistic effects of this compound and chemotherapy drugs.
Caption: General experimental workflow.
References
- 1. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antiproliferative Effects of a New Cucurbitacin B Derivative and Chemotherapy Drugs on Lung Cancer Cell Line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Unveiling the Potency of 3-Epi-Isocucurbitacin B in STAT3 Inhibition: A Comparative Analysis
For Immediate Release
In the competitive landscape of STAT3 inhibitor development, 3-Epi-Isocucurbitacin B is emerging as a compound of significant interest for researchers in oncology and inflammatory diseases. This guide provides a detailed comparison of the efficacy of this compound and its related cucurbitacin compounds against other prominent STAT3 inhibitors, supported by experimental data to inform drug discovery and development professionals.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a multitude of cellular processes, including proliferation, survival, and differentiation. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous cancers and inflammatory conditions, making it a prime target for therapeutic intervention. The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
Comparative Efficacy of STAT3 Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of this compound's close analogs, Isocucurbitacin B and Cucurbitacin B, alongside other well-characterized STAT3 inhibitors.
It is important to note that direct comparative studies for this compound are limited. The data presented for Isocucurbitacin B and Cucurbitacin B are used as a proxy for this class of molecules.
| Inhibitor | Target/Assay | Cell Line(s) | IC50/GI50 |
| Isocucurbitacin B | Cell Viability | U251 Glioma | 0.79 µM |
| Cell Viability | U87 Glioma | 2.12 µM | |
| Cucurbitacin B | Cell Viability | GL261 Glioblastoma | 41.33 nM |
| Cell Viability | U87MG Glioblastoma | 36.22 nM | |
| Growth Inhibition | Leukemia Cell Lines (CCRF-CEM, K562, MOLT-4, RPMI-8226, SR) | 15.6 - 35.3 nM | |
| Cucurbitacin I | Cell Viability | Pancreatic Cancer Cell Lines (ASPC-1, BXPC-3, CFPAC-1, SW 1990) | 0.27 - 0.48 µM |
| Stattic | STAT3 SH2 Domain (Cell-free) | - | 5.1 µM |
| Cell Viability | Head and Neck Squamous Cell Carcinoma | 2.28 - 3.48 µM | |
| S3I-201 (NSC 74859) | STAT3 DNA Binding | - | 86 µM |
| Cell Viability | Breast Cancer Cell Lines | ~100 µM | |
| WP1066 | Cell Proliferation | HEL (Erythroleukemia) | 2.3 µM |
| Cell Viability | Melanoma Cell Lines (A375, B16) | 1.5 - 2.3 µM | |
| LLL12 | Cell Proliferation | Multiple Myeloma | 0.26 - 1.96 µM |
| Cell Viability | Medulloblastoma & Glioblastoma | 1.07 - 5.98 µM | |
| STA-21 | Cell Proliferation | Prostate Cancer (DU145, PC3) | 12.2 - 18.7 µM |
| Nifuroxazide | IL-6-induced STAT3 Activation | U3A (Fibrosarcoma) | 3 µM |
| Pyrimethamine | DHFR Enzymatic Assay | - | 52 µM |
Delving into the Mechanism: The STAT3 Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway, a frequent target of the inhibitors discussed.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate STAT3 inhibitors.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours. Live cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization and Measurement: Add a solubilization solution (for MTT) and measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), the active form of the protein, to confirm the inhibitor's mechanism of action.
-
Cell Lysis: Treat cells with the STAT3 inhibitor for a defined period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.
The following diagram outlines a typical experimental workflow for evaluating a novel STAT3 inhibitor.
Conclusion
The available data suggests that cucurbitacins, including Isocucurbitacin B and Cucurbitacin B, demonstrate potent STAT3 inhibitory activity, often in the nanomolar to low micromolar range. This positions them as highly effective compared to many other established STAT3 inhibitors. While further studies are required to specifically delineate the efficacy of this compound, the strong performance of its close analogs underscores the potential of this molecular scaffold in the development of novel therapeutics targeting the STAT3 signaling pathway. Researchers are encouraged to consider these findings in their ongoing efforts to combat diseases driven by aberrant STAT3 activation.
Comparative Analysis of 3-Epi-Isocucurbitacin B: Cross-Species Activity and Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the biological activity of 3-Epi-Isocucurbitacin B in comparison to other cucurbitacins and the alternative STAT3 inhibitor, Niclosamide.
Introduction
Cucurbitacins are a class of structurally complex triterpenoids renowned for their potent cytotoxic and anti-proliferative activities across a wide range of biological systems. Among these, this compound, a stereoisomer of Isocucurbitacin B, has garnered interest for its potential as a therapeutic agent. This guide provides a comparative analysis of the cross-species activity of this compound, benchmarking its performance against its more extensively studied relatives, Cucurbitacin B and Isocucurbitacin B, as well as an alternative therapeutic agent, Niclosamide, which shares a common molecular target. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate further research and development.
While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, its structural similarity to Isocucurbitacin B and Cucurbitacin B allows for informed inferences regarding its likely mechanism of action and efficacy. This guide compiles available data on these closely related compounds to provide a valuable comparative context.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various cucurbitacins and Niclosamide across a range of human and other species' cell lines. This data provides a quantitative comparison of their cytotoxic potencies.
Table 1: Comparative Cytotoxicity (IC50) of Cucurbitacins in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0[1] |
| A549 | Lung Cancer | Data available, specific value not cited | |
| SGC7901, BGC823, MGC803, MKN74 | Gastric Cancer | Dose-dependent inhibition[1] | |
| SH-SY5Y | Neuroblastoma | Induces apoptosis[1] | |
| CAL27, SCC25 | Tongue Squamous Cell Carcinoma | Inhibits migration[1] | |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 |
| HT-29 | Colon Cancer | 0.93 - 9.73 | |
| Niclosamide | DU145 | Prostate Cancer | < 1.0 |
| PC-3 | Prostate Cancer | < 1.0 | |
| MDA-MB-231 | Breast Cancer | < 1.0 | |
| T-47D | Breast Cancer | < 1.0 | |
| BD140A | Adrenocortical Carcinoma | 0.12[2] | |
| SW-13 | Adrenocortical Carcinoma | 0.15[2] | |
| NCI-H295R | Adrenocortical Carcinoma | 0.53[2] | |
| SUM159, HCC1187, HCC1143 | Basal-like Breast Cancer | 0.33 - 1.9[3] |
Table 2: Cross-Species Cytotoxicity and Biological Activity
| Compound | Organism/Cell Line | Effect | Concentration/Dose |
| Cucurbitacin B | Drosophila melanogaster (Fruit Fly) | Lowered hemolymph glucose, increased nighttime sleep | Not specified |
| Cucurbitacin B | Vero (African green monkey kidney cells) | High toxicity | IC50 = 0.04 µM[1] |
| Prodrugs of Cucurbitacin B | Vero (African green monkey kidney cells) | Reduced toxicity | IC50 = 0.07 - 12.4 µM[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Cucurbitacin B, Niclosamide) in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualization
Signaling Pathways
Cucurbitacins, including likely this compound, exert their anticancer effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway.
Caption: The JAK/STAT3 signaling pathway and points of inhibition by cucurbitacins and Niclosamide.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cross-species activity of a novel compound like this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
While direct experimental data for this compound remains limited, the available information on its closely related analogs provides a strong foundation for predicting its biological activities. The potent cytotoxicity of cucurbitacins, primarily mediated through the inhibition of the JAK/STAT3 signaling pathway, positions them as promising candidates for anticancer drug development. The comparative data presented in this guide highlights the nanomolar to low micromolar efficacy of various cucurbitacins across a range of cancer cell lines.
Niclosamide emerges as a viable alternative, also targeting the STAT3 pathway, with demonstrated efficacy in the sub-micromolar range against several cancer types. The choice between these compounds for further investigation will depend on the specific cancer type, desired therapeutic window, and potential for combination therapies.
Further research is warranted to elucidate the precise cytotoxic profile and cross-species activity of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations, which will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereochemical Nuances: A Comparative Analysis of Isocucurbitacin B and 3-Epi-Isocucurbitacin B
For Immediate Release
[City, State] – A detailed comparative guide has been published today, offering researchers, scientists, and drug development professionals an in-depth look at the structural and functional differences between the two closely related cucurbitane triterpenoids, Isocucurbitacin B and 3-Epi-Isocucurbitacin B. This guide provides a comprehensive analysis of their stereochemical distinctions, supported by comparative data and detailed experimental protocols.
Isocucurbitacin B and this compound are natural compounds that have garnered significant interest in the scientific community for their potential therapeutic properties, including cytotoxic effects against various cancer cell lines. While structurally very similar, a subtle difference in their three-dimensional arrangement profoundly impacts their biological activity.
The core structural distinction between these two molecules lies in the stereochemistry at the C-3 position of their shared cucurbitane skeleton. In Isocucurbitacin B, the hydroxyl group at the C-3 position is oriented in the beta (β) position, projecting upwards from the plane of the molecule. Conversely, in this compound, this hydroxyl group is in the alpha (α) position, projecting downwards. This seemingly minor alteration in spatial arrangement is sufficient to influence how these molecules interact with biological targets, leading to potential differences in their efficacy and mechanism of action.
Structural and Physicochemical Properties
Both Isocucurbitacin B and this compound share the same molecular formula and mass, making their differentiation reliant on sophisticated analytical techniques that are sensitive to stereochemistry, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
| Property | Isocucurbitacin B | This compound |
| Molecular Formula | C₃₂H₄₆O₈ | C₃₂H₄₆O₈ |
| Molecular Weight | 558.7 g/mol | 558.7 g/mol |
| Stereochemistry at C-3 | 3β-hydroxyl | 3α-hydroxyl |
| Key NMR Signal Difference | Characteristic chemical shift and coupling constants for the H-3 proton in a β-orientation. | Distinct chemical shift and coupling constants for the H-3 proton in an α-orientation. |
Comparative Biological Activity
While direct comparative studies detailing the cytotoxic effects of Isocucurbitacin B and this compound are limited in publicly accessible literature, research on related cucurbitacin epimers suggests that the stereochemistry at the C-3 position can significantly modulate biological activity. For instance, studies on other cucurbitacin analogues have shown that a change from a 3β-hydroxyl to a 3α-hydroxyl group can alter the potency of cytotoxicity against cancer cell lines. This underscores the critical importance of stereochemistry in drug design and development.
Experimental Protocols
Isolation of Isocucurbitacin B and this compound from Trichosanthes kirilowii
A common source for these compounds is the plant Trichosanthes kirilowii. The following is a generalized protocol for their isolation:
-
Extraction: The dried and powdered plant material is subjected to extraction with a solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.
-
Chromatography: The fractions enriched with cucurbitacins are further purified using a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds.
-
Structural Elucidation: The purified compounds are identified and characterized using spectroscopic methods, primarily NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (MS), to confirm their structures and stereochemistry.
Cytotoxicity Assay (MTT Assay)
To evaluate and compare the cytotoxic activity of Isocucurbitacin B and this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of Isocucurbitacin B and this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) values are determined to quantify and compare the cytotoxic potency of the two compounds.
Visualizing the Structural Difference
The fundamental structural difference between Isocucurbitacin B and its 3-epimer can be visualized through the following diagram:
Caption: Epimeric relationship of Isocucurbitacin B and this compound.
This guide highlights the critical role of stereochemistry in determining the biological properties of natural products. A thorough understanding of these structural nuances is paramount for the successful development of new therapeutic agents. Further research involving direct comparative studies is essential to fully elucidate the pharmacological potential of these fascinating molecules.
A Head-to-Head Comparison of Cucurbitacin Derivatives in Breast Cancer Cell Lines
Cucurbitacins, a class of tetracyclic triterpenoid compounds predominantly found in plants of the Cucurbitaceae family, have garnered significant attention in oncological research for their potent anticancer activities.[1][2] This guide provides a comparative analysis of various cucurbitacin derivatives, focusing on their efficacy in breast cancer cell lines. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of Cucurbitacin Derivatives
The cytotoxic effects of different cucurbitacin derivatives on various breast cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cucurbitacin Derivative | Breast Cancer Cell Line | IC50 Value | Exposure Time | Citation |
| Cucurbitacin B | MDA-MB-231 | 3.03 x 10⁻⁸ M | 48 hours | [3] |
| MCF-7 | Not explicitly stated, but showed strong antiproliferative effects | 48 hours | [1] | |
| SKBR-3 | Not explicitly stated, but inhibited proliferation | Not specified | [4] | |
| Cucurbitacin D | MCF7/ADR (doxorubicin-resistant) | >60% cell death at concentrations between 0.125–16 μg/mL | 24 hours | [5] |
| MDA-MB-231 | Not specified, but induced G2/M arrest and apoptosis | Not specified | [2] | |
| Cucurbitacin E | MDA-MB-231 | Not specified, but inhibited growth | 24, 48, 72 hours | [6] |
| Bcap37 | Not specified, but inhibited growth | 24, 48, 72 hours | [7] | |
| MDA-MB-468 | IC50 < 100 nM | Not specified | [8] | |
| SW527 | IC50 < 100 nM | Not specified | [8] | |
| Cucurbitacin I | MDA-MB-231 | Not specified, but reduced growth | Not specified | [9] |
| MDA-MB-468 | Not specified, but reduced growth | Not specified | [9] |
Key Mechanistic Insights
Cucurbitacin derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. A common target across several cucurbitacins is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3, which is often constitutively activated in breast cancer.[2][10]
-
Cucurbitacin B : Induces G2/M phase cell cycle arrest and apoptosis by disrupting microtubule polymerization.[1][11] It has also been shown to down-regulate c-Myc and hTERT, key components of telomerase activity.[12]
-
Cucurbitacin D : Inhibits the proliferation of doxorubicin-resistant breast cancer cells by suppressing STAT3 and NF-κB signaling, leading to G2/M cell cycle arrest and apoptosis.[5][13]
-
Cucurbitacin E : Promotes apoptosis and cell cycle arrest at the G2/M phase.[6][7] Its mechanism involves the inhibition of STAT3 activation and the upregulation of p21 and p27.[2][6]
-
Cucurbitacin I : Has been shown to inhibit STAT3 phosphorylation and reduce VEGF transcription and secretion, suggesting a role in inhibiting tumor angiogenesis.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the effects of cucurbitacin derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Breast cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[1]
-
Treatment : Cells are treated with various concentrations of the cucurbitacin derivative (e.g., 0.1 to 100 μM) for a specified duration (e.g., 24, 48, or 72 hours).[1][6]
-
MTT Addition : After incubation, 10-15 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.[1][6]
-
Solubilization : The medium is removed, and 100-150 μL of a solubilizing agent (e.g., isopropanol in 0.04 N HCl or DMSO) is added to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement : The absorbance is measured at 570 nm using an ELISA plate reader. The percentage of cell viability is calculated relative to untreated control cells.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment : Cells are seeded in 6-well plates (e.g., 4 x 10⁵ cells/well) and treated with the cucurbitacin derivative for a specified time (e.g., 24 hours).[5][6]
-
Cell Harvesting : Cells are harvested by trypsinization and washed with PBS.[5]
-
Staining : Cells are resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][14]
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).[6][14]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment : Cells are treated with the cucurbitacin derivative for a specified duration (e.g., 24 or 48 hours).[1][4]
-
Cell Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in ice-cold 75% or 95% ethanol overnight at -20°C.[5][12]
-
Staining : Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark at room temperature.[5]
-
Flow Cytometry : The DNA content of the stained cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[1][4]
Visualization of Signaling Pathways and Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for evaluating cucurbitacin derivatives.
Caption: Inhibition of the JAK/STAT3 signaling pathway by cucurbitacins.
References
- 1. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibitory effect of Cucurbitacin E on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 9. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal Procedures for 3-Epi-Isocucurbitacin B
The proper disposal of 3-Epi-Isocucurbitacin B is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Although classified as non-hazardous for transport, its parent compounds, cucurbitacins, are known for their potential toxicity. Therefore, it is imperative to handle this compound with caution and adhere to established hazardous waste protocols.
Key Safety and Disposal Information
| Characteristic | Guideline | Source |
| Physical State | Solid (powder/crystals) | [1] |
| Toxicity | May be harmful to the aquatic environment. General cucurbitacins can be highly toxic. | [1][2] |
| Primary Disposal Route | Hazardous Waste Collection via Environmental Health & Safety (EHS) | [3][4] |
| Sink/Drain Disposal | Prohibited. Do not let the product enter drains. | [1][5] |
| Trash Disposal | Prohibited for the chemical itself and for contaminated labware. | [6] |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. | [1][7] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. | [1] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure outlines the protocol for the safe disposal of this compound and associated waste.
Part 1: Waste Segregation and Collection
-
Identify Waste Streams : All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Solid Waste Collection :
-
Designate a specific, puncture-resistant hazardous waste container for all solid waste contaminated with this compound.
-
This container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a primary component.
-
Avoid creating dust when handling the solid compound.[1]
-
-
Liquid Waste Collection :
-
Disposal of "Empty" Containers :
-
Original containers of this compound are not considered empty until they have been triple-rinsed.[8]
-
The first rinseate must be collected and disposed of as liquid hazardous waste.[8] For highly toxic compounds, the first three rinses should be collected.[8]
-
After proper rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Part 2: Labeling and Storage
-
Labeling : All waste containers must be accurately labeled with a hazardous waste tag. The tag should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic").
-
-
Storage :
Part 3: Final Disposal
-
Arrange for Pickup : Once a waste container is full, or if waste has been accumulated for a year, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7]
-
Documentation : Complete any required waste disposal forms as mandated by your institution.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. biocrick.com [biocrick.com]
- 2. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Epi-Isocucurbitacin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like 3-Epi-Isocucurbitacin B. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a thorough approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Impermeable and resistant to the product. Neoprene or nitrile rubber gloves are recommended.[1] | To prevent skin contact. The selection of suitable gloves depends on the material and varies by manufacturer. |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side protection or a face shield.[2][3] | To protect the eyes and face from splashes.[3] |
| Respiratory Protection | Respirator | A certified particulate filtering half mask, a half mask with separable filters, or a full-face mask with appropriate filter equipment.[3] A P3 filter is recommended for dust formation.[2] | To prevent inhalation of dust or aerosols.[4] |
| Body Protection | Lab Coat/Coveralls | A long-sleeved jacket and long trousers or a long-sleeved overall.[3] | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes or boots. | To protect the feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing risks during the handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
